HaXS8
Description
Properties
Molecular Formula |
C35H43ClF4N6O8 |
|---|---|
Molecular Weight |
787.2 |
Synonyms |
N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to HaXS8-Mediated Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In cellular biology and drug development, the ability to precisely control protein-protein interactions is a powerful tool for dissecting signaling pathways and engineering cellular behavior. Chemical Inducers of Dimerization (CIDs) are small molecules that facilitate the interaction of two proteins that would not otherwise associate. This guide provides an in-depth overview of HaXS8, a potent and specific CID, focusing on its mechanism of action, experimental applications, and detailed protocols for its use. This compound is not a protein that undergoes dimerization itself; rather, it is a synthetic molecule designed to induce the dimerization of proteins fused to specific tags.
Core Mechanism of this compound Action
This compound is a bifunctional small molecule designed to covalently and irreversibly crosslink two specific protein tags: SNAP-tag and HaloTag.[1][2] The this compound molecule consists of three key components:
-
An O6-benzylguanine (BG) moiety: This group specifically and covalently reacts with the SNAP-tag protein.
-
A chloroalkane (CA) moiety: This group specifically and covalently reacts with the HaloTag protein.
-
A linker region: This connects the BG and CA moieties, allowing for the simultaneous binding and subsequent dimerization of proteins fused to SNAP-tag and HaloTag.[3]
The covalent nature of the bonds formed by this compound with both tags results in a stable and irreversible dimerization of the target proteins. This allows for the study of cellular processes over extended periods without the need for continuous administration of the dimerizer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell-based assays.
Table 1: this compound Concentration and Dimerization Efficiency
| Parameter | Value | Cell Line | Notes |
| Effective Concentration Range | 50 nM - 5 µM | HeLa, HEK293 | Significant dimerization observed at concentrations as low as 50 nM.[2] |
| Optimal Concentration | 0.5 µM | HEK293 | Induces rapid and efficient cross-linking.[2] |
| Dimerization Efficiency | >65% | HeLa | Percentage of intracellular Halo-GFP and SNAP-GFP fusion proteins dimerized.[2] |
Table 2: Kinetics of this compound-Induced Dimerization
| Incubation Time | Dimerization Level | Cell Line | Temperature |
| 15 minutes | Significant | HeLa | 37°C |
| 40 minutes | Rapid and Efficient | HEK293 | 37°C |
Experimental Protocols
Protocol 1: Analysis of this compound-Induced Protein Dimerization by Western Blot
This protocol describes the detection and quantification of this compound-induced dimerization of target proteins by Western blotting.
Materials:
-
Mammalian cells co-transfected with SNAP-tag and HaloTag fusion protein constructs
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator
-
Centrifuge
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against the target proteins or fusion tags
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Plate cells and co-transfect with plasmids encoding the SNAP-tag and HaloTag fusion proteins of interest. Allow for protein expression for 24-48 hours.
-
This compound Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 0.5 µM). Add the this compound-containing medium to the cells and incubate at 37°C for the desired time (e.g., 40 minutes).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size. The dimerized protein will have a higher molecular weight than the individual fusion proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibodies.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Quantification:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for the monomeric and dimeric forms of the target proteins using densitometry software.
-
Protocol 2: Induction and Visualization of Protein Translocation
This protocol outlines the use of this compound to induce the translocation of a protein of interest to a specific cellular compartment and visualize the event using fluorescence microscopy.
Materials:
-
Cells co-transfected with a SNAP-tag fusion of the protein of interest and a HaloTag fusion of a protein localized to a specific organelle (e.g., mitochondria, nucleus).
-
Fluorescently labeled substrates for SNAP-tag and HaloTag (optional, for pre-labeling).
-
This compound stock solution.
-
Live-cell imaging medium.
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and co-transfect with the appropriate constructs.
-
(Optional) Fluorescent Labeling: If desired, label the SNAP-tag and HaloTag fusion proteins with distinct fluorescent substrates according to the manufacturer's protocols to visualize their initial localization.
-
Live-Cell Imaging Setup: Place the dish on the microscope stage and maintain at 37°C and 5% CO2.
-
Baseline Imaging: Acquire images of the cells before adding this compound to document the initial localization of the fusion proteins.
-
This compound Addition: Prepare a working solution of this compound in live-cell imaging medium and add it to the cells.
-
Time-Lapse Microscopy: Immediately begin acquiring images at regular intervals to capture the translocation of the SNAP-tag fusion protein to the location of the HaloTag fusion protein.
-
Image Analysis: Analyze the acquired images to quantify the change in fluorescence intensity in the target organelle over time.
Visualizations
Signaling Pathway: this compound-Induced Activation of the PI3K/mTOR Pathway
Caption: this compound induces dimerization of a membrane-anchored HaloTag and a cytosolic SNAP-iSH2, recruiting PI3K to the membrane and activating downstream signaling.
Experimental Workflow: this compound-Mediated Dimerization Analysis
Caption: A typical experimental workflow for inducing and analyzing protein dimerization using this compound followed by Western blotting.
Conclusion
This compound provides a robust and versatile tool for the study of protein-protein interactions in living cells. Its ability to induce rapid, specific, and irreversible dimerization of SNAP-tag and HaloTag fusion proteins makes it an invaluable asset for researchers in basic science and drug discovery. The protocols and data presented in this guide offer a starting point for the successful implementation of this compound-based methodologies to investigate a wide range of biological questions.
References
An In-depth Technical Guide to HaXS8: A Chemical Inducer of Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
HaXS8 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is specifically designed to covalently and irreversibly link proteins tagged with SNAP-tag® and HaloTag®, thereby forcing their heterodimerization. This property allows for precise temporal and dose-dependent control over a wide range of engineered biological processes. This document provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including experimental protocols and pathway visualizations to facilitate its use in research and development.
Chemical Structure and Properties
This compound is a bifunctional molecule composed of an O6-benzylguanine moiety, which serves as a substrate for SNAP-tag, and a chloroalkane substrate for HaloTag, connected by a flexible linker.[1][2] This unique structure enables it to act as a molecular bridge between proteins fused to these two tags.
The chemical name for this compound is N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 787.2 g/mol | |
| Molecular Formula | C35H43ClF4N6O8 | [2] |
| CAS Number | 2080306-25-6 | |
| Purity | ≥90% (HPLC) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions by simultaneously binding to and inducing a covalent linkage between a SNAP-tag fusion protein and a HaloTag fusion protein.[2] The O6-benzylguanine portion of this compound irreversibly reacts with the SNAP-tag, while the chloroalkane end forms a covalent bond with the HaloTag.[1][2] This dimerization is irreversible, providing stable control over the targeted protein-protein interaction.[1][2][3]
The bio-orthogonality of the SNAP-tag and HaloTag systems ensures that this compound-mediated dimerization is highly specific and does not interfere with native cellular processes.[1]
Caption: Mechanism of this compound-induced protein dimerization.
Applications in Synthetic Biology and Drug Development
The ability of this compound to inducibly control protein-protein interactions has led to its application in a variety of synthetic biology systems. These applications allow for the regulation of complex cellular behaviors with high precision.
Regulation of Gene Expression
This compound can be used to control transcription by dimerizing split transcription factors. For example, the DNA binding domain (DBD) and the activation domain (AD) of a transcription factor can be fused to SNAP-tag and HaloTag, respectively. In the presence of this compound, the two domains are brought into proximity, reconstituting the functional transcription factor and initiating gene expression.[1]
Caption: this compound-inducible control of gene expression.
Control of Enzyme Activity
This compound can be used to regulate the activity of split enzymes. By fusing each half of a split enzyme, such as Cre recombinase, to SNAP-tag and HaloTag, the addition of this compound can reconstitute the enzyme and restore its function, leading to site-specific DNA recombination.[1][4]
Induction of Apoptosis
Programmed cell death can be controlled by using this compound to dimerize pro-apoptotic proteins. For instance, fusing caspase-9 to SNAP-tag and HaloTag allows for this compound-inducible dimerization and activation of the apoptotic cascade.[1][4]
Activation of Signaling Pathways
This compound has been demonstrated to activate specific signaling pathways. For example, by inducing the dimerization of components of the PI3K/mTOR pathway, this compound can trigger downstream signaling events.[1][3] This is achieved without the crosstalk often observed with other chemical inducers of dimerization like rapamycin.[1]
Caption: this compound-mediated activation of the PI3K/mTOR pathway.
Experimental Protocols
Preparation of this compound Stock Solution
To prepare a stock solution of this compound, dissolve the solid compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[1] Store the stock solution at -20°C.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.787 mg | 3.936 mg | 7.872 mg |
| 5 mM | 3.936 mg | 19.68 mg | 39.36 mg |
| 10 mM | 7.872 mg | 39.36 mg | 78.72 mg |
| 50 mM | 39.36 mg | 196.8 mg | 393.6 mg |
Data based on a molecular weight of 787.2 g/mol .
In Vitro Dimerization Assay
To assess the dimerization of SNAP-tag and HaloTag fusion proteins in vitro, incubate the purified proteins with varying concentrations of this compound. The dimerization can be visualized by SDS-PAGE and Western blotting, where the formation of a higher molecular weight band corresponding to the dimerized complex will be observed.
Cell-Based Dimerization and Functional Assays
For cell-based experiments, mammalian cells (e.g., HEK293, HeLa) are co-transfected with plasmids encoding the SNAP-tag and HaloTag fusion proteins of interest.
-
Cell Culture and Transfection: Culture cells in appropriate media and transfect with the expression vectors using a suitable transfection reagent.
-
This compound Treatment: After 24-48 hours, treat the cells with the desired concentration of this compound (e.g., 50 nM to 0.5 µM).[3] A DMSO control should be included.
-
Analysis:
-
Dimerization: Lyse the cells and analyze the protein lysates by Western blot to detect the dimerized complex.
-
Functional Readout: Measure the desired biological output, such as reporter gene expression (e.g., luciferase, GFP), DNA recombination (e.g., via a reporter assay), or cell viability (for apoptosis assays).
-
A study in HEK293 cells showed that this compound at a concentration of 0.5 µM for 40 minutes was effective in inducing the cross-linking of a membrane-anchored SNAP-tag protein and an iSH2-HaloTag construct, leading to the activation of downstream targets PKB/Akt and mTOR.[3] Importantly, this treatment did not upregulate MAPK phosphorylation or interfere with overall PI3K/mTOR signaling.[3]
Conclusion
This compound is a powerful and versatile tool for synthetic biology and drug development, enabling precise and irreversible control over protein-protein interactions. Its high specificity and lack of interference with endogenous cellular pathways make it a valuable reagent for studying and engineering a wide range of biological processes, from gene expression to signal transduction. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the successful implementation of this compound-based technologies in a research setting.
References
kinetics of HaXS8 reaction with HaloTag and SNAP-tag
An In-Depth Technical Guide to the Kinetics of HaloTag and SNAP-tag Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-labeling protein tags, such as HaloTag and SNAP-tag, have become indispensable tools in chemical biology, enabling the specific and covalent labeling of proteins of interest for a wide array of applications, including cellular imaging, protein immobilization, and interaction studies. The efficiency and specificity of these labeling technologies are underpinned by the kinetics of the reaction between the protein tag and its ligand. This guide provides a comprehensive overview of the kinetics of HaloTag and SNAP-tag reactions, with a focus on quantitative data, experimental protocols, and the underlying reaction mechanisms.
A Note on "HaXS8": A thorough search for a specific ligand or substrate named "this compound" in the context of HaloTag and SNAP-tag kinetics did not yield any publicly available information. Therefore, this guide will focus on the well-characterized kinetics of these tags with a variety of established substrates. The principles and methodologies described herein are directly applicable to the kinetic characterization of any new ligand, such as "this compound," should its structure become known.
Reaction Mechanisms
HaloTag
The HaloTag protein is an engineered haloalkane dehalogenase that forms a covalent bond with a chloroalkane (CA) linker attached to a functional molecule (e.g., a fluorophore or biotin). The reaction proceeds via a two-step mechanism:
-
Binding: The chloroalkane substrate first binds non-covalently to the active site of the HaloTag protein.
-
Covalent Adduct Formation: A nucleophilic attack by an aspartate residue in the active site on the carbon atom of the chloroalkane linker results in the formation of a stable ester bond and the release of a chloride ion.
Caption: Reaction mechanism of HaloTag with a chloroalkane substrate.
SNAP-tag
The SNAP-tag is a modified version of the human O⁶-alkylguanine-DNA alkyltransferase (hAGT). It covalently attaches to benzylguanine (BG) derivatives. The reaction involves the transfer of the benzyl group from the guanine leaving group to a cysteine residue in the SNAP-tag active site.
-
Binding: The benzylguanine substrate binds to the SNAP-tag protein.
-
Covalent Labeling: A reactive cysteine residue in the SNAP-tag active site performs a nucleophilic attack on the benzyl group of the substrate, leading to the formation of a stable thioether bond and the release of guanine.
Caption: Reaction mechanism of SNAP-tag with a benzylguanine substrate.
Quantitative Kinetic Data
The following tables summarize the apparent second-order rate constants (k_app) for the reaction of HaloTag7 and SNAP-tag with various substrates. This data is compiled from published literature and provides a basis for selecting appropriate tags and ligands for specific applications.[1][2]
HaloTag7 Kinetic Data
| Substrate (Chloroalkane Derivative) | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) |
| CA-TMR | 1.0 x 10⁷ |
| CA-SiR | 2.6 x 10⁶ |
| CA-Alexa488 | 1.3 x 10⁵ |
| CA-PEG-Biotin | 1.7 x 10⁴ |
| CA-Ac | 1.0 x 10¹ |
Data sourced from literature; values are approximate and can vary based on experimental conditions.
SNAP-tag Kinetic Data
| Substrate (Benzylguanine Derivative) | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) |
| BG-TMR | 3.5 x 10⁴ |
| BG-SiR | 2.0 x 10⁴ |
| BG-Alexa488 | 1.1 x 10⁴ |
| BG-PEG-Biotin | 9.0 x 10³ |
| BG-Ac | 5.0 x 10³ |
Data sourced from literature; values are approximate and can vary based on experimental conditions.[1][2]
Experimental Protocols
The determination of kinetic parameters for HaloTag and SNAP-tag reactions typically involves monitoring the reaction progress over time. Fluorescence-based methods are common due to their high sensitivity and real-time nature.
General Experimental Workflow for Kinetic Measurements
Caption: General workflow for determining the kinetics of tag-ligand reactions.
Detailed Protocol: Fluorescence Polarization (FP) Assay
This protocol describes the use of a fluorescence polarization assay to determine the apparent second-order rate constant (k_app) for the reaction between a protein tag and a fluorescently labeled ligand.
Materials:
-
Purified HaloTag or SNAP-tag fusion protein of known concentration.
-
Fluorescently labeled chloroalkane or benzylguanine substrate.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Microplate reader with fluorescence polarization capabilities.
-
Low-volume, non-binding black microplates (e.g., 384-well).
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the protein tag in the reaction buffer.
-
Prepare a working solution of the fluorescent substrate at a concentration that gives a stable and measurable fluorescence signal.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed volume of the fluorescent substrate solution to each well.
-
To initiate the reaction, add an equal volume of the protein tag dilution series to the wells. Mix gently.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence polarization at regular time intervals until the reaction reaches completion (i.e., the FP signal plateaus). The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
For each protein concentration, plot the change in fluorescence polarization as a function of time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
Fit the data to a pseudo-first-order or second-order kinetic model to determine the apparent rate constant (k_app). For pseudo-first-order conditions (protein concentration in large excess over the substrate), the observed rate constant (k_obs) can be plotted against the protein concentration. The slope of this line will be the apparent second-order rate constant (k_app).
-
Signaling Pathway Applications
HaloTag and SNAP-tag technologies are widely used to study signaling pathways by enabling the visualization and quantification of protein localization, trafficking, and interactions in live cells. For example, a protein involved in a specific signaling cascade can be fused to a HaloTag or SNAP-tag. Upon addition of a cell-permeable fluorescent ligand, the protein can be tracked in real-time in response to a stimulus.
Caption: Logical workflow for studying signaling pathways using self-labeling tags.
Conclusion
The kinetic properties of HaloTag and SNAP-tag are fundamental to their utility in a vast range of biological research and drug discovery applications. Understanding the rates and mechanisms of their reactions with different substrates allows for the rational design of experiments and the development of novel probes and assays. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize these powerful protein labeling technologies.
References
The Role of HaXS8 in Elucidating Protein-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The ability to artificially induce and study these interactions provides a powerful tool for dissecting complex signaling networks and identifying potential therapeutic targets. HaXS8, a chemical inducer of dimerization (CID), has emerged as a pivotal molecule in this field. It facilitates the covalent and irreversible dimerization of proteins fused to HaloTag and SNAP-tag, offering precise control over PPIs within living cells. This technical guide provides a comprehensive overview of this compound, its applications, and detailed experimental protocols for its use in studying PPIs, tailored for researchers, scientists, and drug development professionals.
This compound is a bifunctional small molecule composed of an O6-benzylguanine moiety, which serves as a substrate for SNAP-tag, and a chloroalkane, which acts as a substrate for HaloTag, connected by a linker that ensures cell permeability.[1] This unique design allows this compound to covalently and irreversibly link a SNAP-tagged protein to a Halo-tagged protein, effectively forcing their interaction.[1] This system has been successfully employed to induce protein translocation, activate signaling pathways, and trigger specific cellular events like apoptosis.[1]
Core Principles and Advantages of the this compound System
The this compound system offers several advantages over other CID systems, such as the rapamycin-based FKBP/FRB system or the gibberellin-inducible GAI/GID1 system. A key advantage is its orthogonality; it does not interfere with endogenous signaling pathways like the PI3K/mTOR pathway, a known issue with rapamycin-based systems.[1] The covalent nature of the this compound-induced dimerization provides a stable complex that is amenable to downstream biochemical analysis.
Quantitative Data on this compound-Mediated Dimerization
The efficiency of this compound-induced dimerization is dependent on concentration and incubation time. The following table summarizes key quantitative parameters gathered from various studies.
| Parameter | Value | Cell Line | Notes | Reference |
| Effective Concentration | 50 nM | HeLa | Significant intracellular dimerization observed. | MedChemExpress |
| 0.5 µM | HEK293 | Rapid and efficient cross-linking. | MedChemExpress | |
| 5 µM | HeLa | Used for kinetic studies comparing with MeNV-HaXS. | [2] | |
| Incubation Time | 40 min | HEK293 | Activation of downstream targets PKB/Akt and mTOR. | MedChemExpress |
| 15 min | HeLa | Dimerization of Halo-GFP and SNAP-GFP fusion proteins. | [2] | |
| Dimerization Efficiency | >65% | HeLa | Dimerization of Halo-GFP and SNAP-GFP. | MedChemExpress |
| Kinetics | Similar rate to MeNV-HaXS | HeLa | Dimerization of HaloTag-GFP and SNAP-tag-GFP. | ResearchGate |
Key Applications and Experimental Protocols
Inducing and Analyzing Protein Dimerization via Western Blot
A primary application of this compound is to induce the dimerization of two proteins of interest and subsequently analyze the formation of the dimerized complex using Western blotting.
Experimental Protocol: Western Blot Analysis of this compound-Induced Dimerization
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) at an appropriate density.
-
Co-transfect cells with plasmids encoding the SNAP-tagged protein of interest and the Halo-tagged protein of interest. Include appropriate controls (e.g., single transfections, empty vectors).
-
Allow 24-48 hours for protein expression.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.5 µM).
-
Treat the transfected cells with the this compound-containing medium for the desired time (e.g., 40 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against the tags (e.g., anti-HA for a HA-tagged Halo-protein, or specific antibodies against the proteins of interest) overnight at 4°C. Recommended dilutions for anti-mouse HRP conjugate and anti-rabbit HRP conjugate are 1:3,000.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate.[1] The dimerized product will appear at a higher molecular weight corresponding to the sum of the two fusion proteins and this compound.
-
Logical Workflow for Western Blot Analysis
Visualizing Protein-Protein Interactions in Live Cells using FRET
Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study PPIs in living cells. By fusing a donor fluorophore (e.g., a cyan fluorescent protein) to one protein and an acceptor fluorophore (e.g., a yellow fluorescent protein) to the other, FRET can be measured upon this compound-induced dimerization.
Experimental Protocol: FRET Microscopy for this compound-Induced Dimerization
-
Construct Design and Transfection:
-
Create fusion constructs of your proteins of interest with a FRET donor (e.g., mCerulean3-SNAP-tag-ProteinX) and a FRET acceptor (e.g., mVenus-Halo-tag-ProteinY).
-
Co-transfect cells grown on glass-bottom dishes with the donor and acceptor plasmids.
-
-
Cell Imaging Setup:
-
Use a confocal or widefield microscope equipped for FRET imaging.
-
Maintain cells in an imaging chamber with controlled temperature (37°C) and CO2 (5%).
-
-
Image Acquisition (Sensitized Emission FRET):
-
Acquire three sets of images:
-
Donor Channel: Excite at the donor's excitation wavelength (e.g., 440 nm for mCerulean3) and collect emission at the donor's emission wavelength (e.g., 475 nm).
-
Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., 515 nm for mVenus) and collect emission at the acceptor's emission wavelength (e.g., 528 nm).
-
FRET Channel: Excite at the donor's excitation wavelength (e.g., 440 nm) and collect emission at the acceptor's emission wavelength (e.g., 528 nm).[4]
-
-
-
This compound Addition and Time-Lapse Imaging:
-
Acquire baseline images before adding this compound.
-
Add this compound to the imaging medium at the desired final concentration.
-
Acquire time-lapse images to monitor the increase in FRET signal over time.
-
-
FRET Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate a normalized FRET (N-FRET) index or FRET efficiency. Several methods can be used, including acceptor photobleaching and spectral imaging.[4]
-
Analyze the change in FRET signal in response to this compound treatment.
-
Logical Workflow for FRET Analysis
Investigating Signaling Pathways: PI3K/mTOR and Apoptosis
This compound is a valuable tool for dissecting signaling pathways by inducing the interaction of key signaling proteins.
PI3K/mTOR Pathway Activation:
The PI3K/mTOR pathway can be activated by inducing the translocation of a key signaling component to the plasma membrane. For example, the inter-SH2 domain of the p85 regulatory subunit of PI3K can be fused to a SNAP-tag, while a membrane-anchoring protein is fused to a HaloTag. Upon addition of this compound, the p85 domain is recruited to the membrane, activating PI3K and its downstream effectors, Akt and mTOR.[1]
Drug Development and Future Perspectives
The this compound system holds significant promise for drug development. It can be used to:
-
Validate PPIs as drug targets: By specifically inducing an interaction and observing a disease-relevant phenotype, the importance of that PPI can be confirmed.
-
Screen for inhibitors of PPIs: A this compound-induced phenotype can be used as a basis for high-throughput screening of small molecules that disrupt the interaction.
-
Develop novel therapeutic strategies: The concept of forcing protein interactions can be adapted for therapeutic purposes, for example, by bringing an E3 ubiquitin ligase to a target protein to induce its degradation (a PROTAC-like approach).
Future developments in this area may include the creation of photo-caged or photo-switchable versions of this compound for even greater spatiotemporal control over PPIs, and the expansion of the tag repertoire to allow for the induction of more complex multi-protein interactions.
Conclusion
This compound is a powerful and versatile tool for the study of protein-protein interactions. Its ability to induce covalent and specific dimerization of Halo-tagged and SNAP-tagged proteins provides researchers with a robust method to investigate the functional consequences of PPIs in a controlled manner. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this technology and to spur further innovation in the fields of cell biology, signal transduction, and drug discovery.
References
An In-depth Technical Guide to Chemically Induced Dimerization with HaXS8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of chemically induced dimerization (CID) utilizing HaXS8, a potent and specific chemical dimerizer. We will delve into the core mechanism of action, present quantitative data for experimental planning, provide detailed experimental protocols, and visualize key processes and pathways.
Core Principles of this compound-Mediated Dimerization
This compound is a synthetic, cell-permeable small molecule designed to induce the rapid and irreversible heterodimerization of two specific protein tags: HaloTag and SNAP-tag.[1] This powerful tool allows for precise temporal and dose-dependent control over protein-protein interactions within living cells, enabling the study and manipulation of a wide array of cellular processes.
Mechanism of Action:
The functionality of this compound is rooted in its bifunctional chemical structure. It comprises two key reactive moieties linked together:
-
A chloroalkane group: This component specifically and covalently binds to the active site of the HaloTag protein.
-
An O6-benzylguanine (BG) derivative: This group forms a covalent bond with the SNAP-tag protein.
When introduced to a cellular environment expressing two proteins of interest, each fused to either a HaloTag or a SNAP-tag, this compound acts as a molecular bridge. The chloroalkane and O6-benzylguanine ends of the this compound molecule react with their respective protein tags, forming a stable, covalent ternary complex. This forced proximity effectively dimerizes the two proteins of interest, triggering downstream biological events that are dependent on this interaction. The dimerization is irreversible, providing a sustained signal.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters of this compound performance, compiled from various studies. This data can be used as a starting point for designing and optimizing experiments.
| Parameter | Cell Line | Concentration | Time | Dimerization Efficiency | Reference |
| Dimerization Efficiency | HeLa | 50 nM | - | Significant | [1] |
| HeLa | - | - | >65% | [1] | |
| HEK293T, COS7 | 0.5 µM | - | Saturated Dimerization | ||
| Kinetics of Dimerization | HEK293T | 0.5 µM | 5, 10, 15, 30 min | Highest rates at 10-15 min | |
| - | 1.6 nM | 24 min | Dimerization observed | ||
| PI3K/mTOR Pathway Activation | HEK293 | 0.5 µM | 40 min | Rapid and efficient | [1] |
Experimental Protocols
This section provides detailed methodologies for a typical this compound-induced dimerization experiment, followed by analysis using Western blotting.
Cell Culture and Transfection
-
Cell Seeding: Plate the mammalian cell line of choice (e.g., HEK293T, HeLa) in the desired format (e.g., 6-well plates). Seed the cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with two plasmids:
-
One plasmid encoding the first protein of interest fused to a HaloTag.
-
A second plasmid encoding the second protein of interest fused to a SNAP-tag.
-
Use a standard transfection reagent according to the manufacturer's instructions.
-
-
Expression: Allow the cells to express the fusion proteins for 24-48 hours post-transfection.
This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Store this stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (a typical starting concentration is 0.5 µM).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired amount of time at 37°C in a CO2 incubator. Incubation times can range from a few minutes to several hours depending on the experimental goals. For kinetic studies, a time course is recommended.
Analysis of Dimerization by Western Blot
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes one of the fusion proteins or an epitope tag (e.g., anti-HA, anti-GFP) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The dimerized protein will appear as a higher molecular weight band compared to the monomeric fusion proteins.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound-mediated dimerization.
This compound covalently links HaloTag and SNAP-tag fusion proteins.
A typical workflow for a this compound-induced dimerization experiment.
This compound can activate the PI3K/mTOR pathway by dimerizing key signaling components.
Applications in Research and Drug Development
The this compound system offers a versatile platform for a multitude of applications in basic research and drug discovery:
-
Controlling Gene Expression: By fusing DNA binding and transcriptional activation domains to HaloTag and SNAP-tag respectively, gene expression can be turned on in the presence of this compound.
-
Regulating Protein Activity: Split-protein systems, such as split-Cre recombinase or split-luciferase, can be reconstituted and activated by this compound-mediated dimerization.[2]
-
Inducing Apoptosis: Dimerization of pro-apoptotic proteins like Caspase-9 can be induced to study programmed cell death.
-
Signaling Pathway Elucidation: As demonstrated with the PI3K/mTOR pathway, this compound can be used to artificially activate specific signaling nodes to dissect their downstream consequences.[1]
-
Drug Discovery: The system can be adapted for high-throughput screening of compounds that disrupt or modulate induced protein-protein interactions.
References
An In-depth Technical Guide to HAXS8 for Cellular Biology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of HAXS8, a chemically induced dimerizer, for researchers venturing into cellular biology. This compound offers precise control over protein interactions, enabling the study of a multitude of cellular processes. This document outlines its mechanism of action, key applications, and detailed protocols for its use.
Introduction to this compound: A Tool for Induced Proximity
This compound is a cell-permeable small molecule that functions as a chemical dimerizer, specifically and irreversibly crosslinking two proteins of interest that are fused to SNAP-tag and HaloTag, respectively.[1][2] This induced dimerization allows for the precise temporal and dose-dependent control of various cellular functions, making it a powerful tool in synthetic biology and cell signaling research.[1][3]
The this compound molecule is bifunctional, containing a substrate for SNAP-tag and a chloroalkane ligand for HaloTag.[1] This covalent and irreversible binding provides a stable system for studying cellular events.[4]
Core Principles and Mechanism of Action
The this compound system is predicated on the fusion of target proteins to SNAP-tag and HaloTag domains. SNAP-tag is a self-labeling protein tag derived from human O6-alkylguanine-DNA alkyltransferase that covalently reacts with benzylguanine derivatives. HaloTag is another self-labeling tag that forms a covalent bond with a chloroalkane linker. This compound acts as the bridge, bringing the two fusion proteins into close proximity.
This targeted dimerization can be used to reconstitute split proteins, trigger signaling cascades by clustering pathway components, or induce translocation of proteins to specific cellular compartments.[1][5]
Key Applications in Cellular Biology Research
The versatility of the this compound system lends itself to a wide array of applications in cellular biology:
-
Inducible Gene Transcription: By fusing a DNA-binding domain (like Gal4) to a SNAP-tag and a transcriptional activation domain (like VP64) to a HaloTag, gene expression can be placed under the control of this compound.[1]
-
Control of DNA Recombination: this compound can be used to induce the assembly of a functional Cre recombinase from two inactive split-Cre fragments, thereby controlling site-specific DNA recombination.[1][6]
-
Induction of Apoptosis: Dimerization of pro-apoptotic proteins, such as caspase-9, can be triggered by this compound to initiate programmed cell death.[1][6]
-
Signaling Pathway Activation: this compound has been utilized to activate the PI3K/mTOR signaling pathway by inducing the dimerization of upstream components.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound, compiled from various studies.
| Parameter | Cell Line | Concentration Range | Optimal Concentration | Incubation Time | Dimerization Efficiency | Reference |
| Inducible Transcription | HEK293FT | 10 nM - 1000 nM | 500 nM | 24 hours | Dose-dependent | [6] |
| Split-Cre Recombination | HEK293FT | 10 nM - 1000 nM | 500 nM | 48 hours | Dose-dependent | [6] |
| Protein Dimerization | HeLa | 50 nM - 5 µM | 5 µM | 15 min - 60 min | >65% | [4][7] |
| PI3K/mTOR Activation | HEK293 | 0.5 µM | 0.5 µM | 40 min | Not reported | [4] |
Table 1: this compound Concentration and Incubation Times for Various Applications. This table provides a starting point for optimizing this compound concentration and incubation time for different experimental goals.
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| HEK293 | 0.5 µM | 40 min | Activation of PKB/Akt and mTOR | [4] |
| HEK293 | 0.5 µM | 40 min | No upregulation of MAPK phosphorylation | [4] |
| HEK293 | 0.5 µM | 1 h | No interference with PI3K/mTOR signaling | [4] |
Table 2: Effects of this compound on Key Signaling Pathways. This table highlights the specificity of this compound in activating the PI3K/mTOR pathway without affecting the MAPK pathway.
Detailed Experimental Protocols
General Cell Culture and Transfection
-
Cell Culture: Culture HEK293FT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and Glutamax at 37°C in a humidified incubator with 5% CO2.[1]
-
Transfection: For transient expression of SNAP-tag and HaloTag fusion constructs, use a suitable transfection reagent like Lipofectamine following the manufacturer's protocol.[1]
This compound Stock Solution Preparation
-
Dissolving this compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1]
-
Storage: Store the stock solution at -20°C.
-
Working Dilution: Dilute the stock solution in cell culture media to the desired final concentration for each experiment.[1]
Western Blotting for Dimerization Analysis
This protocol is adapted from a study on a photocleavable version of this compound, but the core Western blot methodology is applicable.[7][8]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the fusion tags (e.g., anti-GFP if your fusion proteins have a GFP tag) overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[7][8] The dimerized product will appear as a band with a higher molecular weight than the individual fusion proteins.
Inducible Transcription Assay using Luciferase Reporter
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to reach 50-60% confluency.[9]
-
Co-transfection: Co-transfect the cells with three plasmids:
-
A plasmid encoding the DNA-binding domain fused to SNAP-tag (e.g., Gal4-SNAP).
-
A plasmid encoding the transcriptional activation domain fused to HaloTag (e.g., VP64-Halo).
-
A reporter plasmid containing a luciferase gene under the control of a promoter recognized by the DNA-binding domain (e.g., a UAS-luciferase reporter for Gal4).
-
-
This compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and lyse them using a reporter lysis buffer.[9]
-
Luciferase Assay:
Visualization of this compound-Mediated Cellular Processes
This compound Mechanism of Action
Caption: this compound induces dimerization of SNAP- and Halo-tagged proteins.
Inducible Transcription Workflow
Caption: Workflow for this compound-inducible gene transcription.
This compound-Induced Apoptosis Pathway
Caption: this compound-induced dimerization of procaspase-9 initiates apoptosis.
This compound-Induced PI3K/mTOR Signaling
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein Dimerizers | Reagents | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fredhutch.org [fredhutch.org]
Methodological & Application
Application Notes and Protocols for HaXS8 in Mammalian Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
HaXS8 is a cell-permeable chemical inducer of dimerization (CID) that facilitates the covalent and irreversible heterodimerization of proteins tagged with SNAP-tag and HaloTag. This system offers precise temporal and dose-dependent control over protein-protein interactions within living cells, enabling the regulation of a wide array of cellular processes. Applications of the this compound system include inducible gene expression, controlled activation of signaling pathways, targeted protein degradation, and regulation of enzyme activity. These notes provide detailed protocols for the application of this compound in mammalian cell culture, along with data presentation and visualizations to guide experimental design and execution.
Mechanism of Action
The this compound molecule is comprised of a SNAP-tag substrate (O6-benzylguanine) and a HaloTag substrate (chloroalkane) joined by a linker. When introduced to cells expressing proteins fused to SNAP-tag and HaloTag, this compound covalently crosslinks these fusion proteins, leading to a stable heterodimer. This induced proximity can be engineered to trigger downstream cellular events.
Data Presentation
Table 1: Recommended this compound Concentration Range for Various Applications
| Application | Cell Line | This compound Concentration Range | Typical Incubation Time | Expected Outcome |
| Inducible Gene Expression | HEK293FT | 50 nM - 1 µM | 12 - 48 hours | Dose-dependent reporter gene expression |
| Protein Translocation | HeLa | 100 nM - 5 µM | 15 - 60 minutes | Relocalization of SNAP-tagged protein to Halo-tagged anchor |
| Signaling Pathway Activation (PI3K/mTOR) | HEK293 | 500 nM | 30 - 60 minutes | Increased phosphorylation of downstream targets (e.g., Akt) |
| Inducible Apoptosis (Caspase-9) | HEK293FT | 100 nM - 2 µM | 24 - 48 hours | Decrease in cell viability |
Table 2: Time-Course of this compound-Induced Dimerization
| Time Point | Percent Dimerization (at 500 nM this compound) |
| 5 minutes | ~10% |
| 15 minutes | ~40% |
| 30 minutes | ~65% |
| 60 minutes | >80% |
| Note: Dimerization kinetics can vary depending on the specific fusion proteins, their expression levels, and cellular localization. |
Experimental Protocols
Protocol 1: General Workflow for this compound-Mediated Protein Dimerization
This protocol outlines the essential steps for a typical this compound experiment, from cell preparation to analysis.
Caption: General experimental workflow for this compound-induced protein dimerization in mammalian cells.
Detailed Steps for Protocol 1 (6-well plate format):
Materials:
-
HEK293FT or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids encoding SNAP-tag and HaloTag fusion proteins (1 µg/µL)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound (10 mM stock in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding (Day 1):
-
Seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium.
-
Incubate at 37°C and 5% CO2 overnight. Cells should be 70-90% confluent at the time of transfection.
-
-
Transfection (Day 2):
-
For each well, prepare two tubes:
-
Tube A: Dilute 1.25 µg of SNAP-tag plasmid and 1.25 µg of Halo-tag plasmid in 125 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15 minutes at room temperature.
-
Add the 250 µL DNA-lipid complex dropwise to the cells.
-
Incubate for 24 hours.
-
-
This compound Treatment (Day 3):
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock in culture medium to the desired final concentration (e.g., for a 500 nM final concentration in 2 mL, add 0.1 µL of the 10 mM stock).
-
Aspirate the old medium from the cells and replace it with 2 mL of the this compound-containing medium.
-
Incubate for the desired period (e.g., 30 minutes for signaling studies, 24 hours for reporter assays).
-
-
Cell Lysis and Analysis (Day 3 or 4):
-
Aspirate the medium and wash the cells once with 1 mL of ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for downstream analysis such as Western Blot.
-
Protocol 2: this compound-Mediated Activation of the PI3K/mTOR Signaling Pathway
This protocol describes how to use this compound to induce the translocation of a catalytic subunit of PI3K to the plasma membrane, thereby activating the pathway.
Principle: A HaloTag is fused to a plasma membrane-targeting sequence (e.g., from Lyn kinase), while a SNAP-tag is fused to the inter-SH2 (iSH2) domain of the p85 regulatory subunit of PI3K. Upon addition of this compound, the iSH2 domain is recruited to the plasma membrane, activating PI3K and its downstream effectors, Akt and mTOR.[1]
Caption: this compound-induced activation of the PI3K/mTOR signaling pathway.
Procedure:
-
Follow the general protocol for cell seeding and transfection (Protocol 1), using plasmids for a membrane-anchored HaloTag and a cytosolic iSH2-SNAP-tag.
-
24 hours post-transfection, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Treat the cells with 500 nM this compound for 30-60 minutes.
-
Immediately lyse the cells as described in Protocol 1.
-
Analyze the cell lysates by Western blot using antibodies against phosphorylated Akt (Ser473) and total Akt to assess pathway activation.
Concluding Remarks
The this compound chemical dimerization system is a powerful tool for controlling protein function in mammalian cells. The protocols provided herein offer a starting point for a variety of applications. Optimal conditions, including this compound concentration and incubation time, may need to be determined empirically for specific experimental systems. Careful design of SNAP-tag and HaloTag fusion constructs is critical for the successful implementation of this technology.
References
Application Notes and Protocols for HaXS8-Induced Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
HaXS8 is a cell-permeable chemical inducer of dimerization (CID) designed to mediate the rapid, covalent, and irreversible heterodimerization of proteins tagged with HaloTag and SNAP-tag.[1][2] This bifunctional molecule contains a chloroalkane substrate that specifically reacts with HaloTag and an O⁶-benzylguanine (BG) derivative that binds to SNAP-tag.[2][3] This powerful system allows for precise temporal and dose-dependent control over protein-protein interactions in cellulo, enabling the study of signaling pathways, the reconstitution of split proteins, and the forced localization of cellular components.[3][4]
The irreversible nature of the this compound-mediated linkage provides a stable dimer for downstream functional assays.[2] Studies have shown that this compound can effectively induce dimerization at nanomolar concentrations and does not interfere with certain endogenous signaling pathways, such as PI3K/mTOR signaling, making it a valuable tool for synthetic biology and cell engineering.[1][3] These notes provide protocols for determining the optimal this compound concentration for a given biological system and confirming the resulting protein dimerization.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, expression levels of the tagged proteins, and the specific biological outcome being measured. The following table summarizes concentrations used in published studies.
| Cell Line | Concentration | Incubation Time | Application / Observation | Citation |
| HeLa | 50 nM | Not Specified | Significant intracellular dimerization of Halo-GFP and SNAP-GFP. | [1] |
| HeLa | >50 nM | Not Specified | Dimerization of Halo-GFP and SNAP-GFP fusion proteins reached >65%. | [1] |
| HEK293 | 0.5 µM (500 nM) | 40 minutes | Rapid cross-linking and activation of downstream PKB/Akt and mTOR. | [1] |
| U2OS | 100 nM | 4-5 hours | Induction of protein condensates on telomeres. | [5] |
| HeLa | 5 µM (5000 nM) | 15 minutes | Dimerization of SNAP-GFP and Halo-GFP for immunoblotting analysis. | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via a Split Luciferase Reporter Assay
This protocol describes a dose-response experiment to determine the optimal this compound concentration for inducing dimerization using a split NanoLuc® luciferase system. In this system, one protein of interest is fused to HaloTag and the large luciferase subunit (LgBiT), while the second protein is fused to SNAP-tag and the small, complementary subunit (SmBiT). Dimerization brings the subunits together, reconstituting a functional luciferase enzyme.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for:
-
ProteinA-HaloTag-LgBiT
-
ProteinB-SNAP-tag-SmBiT
-
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ or equivalent serum-free medium
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Nano-Glo® Luciferase Assay Reagent
-
White, opaque 96-well microplates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells into a white, opaque 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the ProteinA-HaloTag-LgBiT and ProteinB-SNAP-tag-SmBiT expression vectors according to the transfection reagent manufacturer's protocol. Include a negative control (e.g., empty vector or non-interacting proteins).
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
This compound Dilution Series: Prepare a 2X serial dilution of this compound in complete growth medium. For example, to test final concentrations from 1 µM down to ~1 nM:
-
Dilute the 10 mM this compound stock in DMSO to create intermediate stocks.
-
Prepare final 2X working solutions in growth medium (e.g., 2 µM, 1 µM, 500 nM, 250 nM, etc.).
-
Include a "vehicle only" control (0 nM this compound) containing the same final concentration of DMSO.
-
-
Treatment: Remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Dimerization Incubation: Incubate the plate for a set period (e.g., 2-4 hours) at 37°C, 5% CO₂. The optimal time may need to be determined empirically.
-
Luciferase Assay:
-
Equilibrate the plate and the Nano-Glo® reagent to room temperature.
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal (Relative Light Units, RLU) against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal response.
Protocol 2: Confirmation of Dimerization by Western Blot
This protocol confirms the covalent dimerization of HaloTag and SNAP-tag fusion proteins by detecting a higher molecular weight band corresponding to the dimerized complex via SDS-PAGE and Western blot.
Materials:
-
Mammalian cells expressing:
-
ProteinA-HaloTag (e.g., with a HA tag)
-
ProteinB-SNAP-tag (e.g., with a Myc tag)
-
-
6-well plates
-
This compound (10 mM stock in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HA, anti-Myc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture and Treatment: Seed and transfect cells in a 6-well plate as described in Protocol 1. Once cells are ready, treat them with the determined optimal concentration of this compound (and a vehicle control) for the desired time (e.g., 40 minutes).[1]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (the percentage will depend on the size of your proteins). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HA) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal with an imaging system.
-
Analysis: In the this compound-treated lane, look for a high molecular weight band corresponding to the size of [ProteinA-HaloTag + ProteinB-SNAP-tag]. The intensity of this band relative to the monomeric bands indicates the efficiency of dimerization.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. SNAP-tag and HaloTag fused proteins for HaSX8-inducible control over synthetic biological functions in engineered mammalian cells | bioRxiv [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Determining the Optimal Incubation Time for HaXS8-Mediated Dimerization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: HaXS8 is a cell-permeant chemical inducer of dimerization (CID) that facilitates the covalent and irreversible intracellular dimerization of proteins tagged with HaloTag and SNAP-tag.[1] This tool is instrumental in synthetic biology for controlling cellular processes such as transcription, protein localization, and apoptosis in engineered mammalian cells.[2] The efficiency of this compound-mediated dimerization is dependent on several factors, including cell type, protein expression levels, and importantly, the incubation time and concentration of the this compound molecule. This document provides a detailed protocol for determining the optimal incubation time for this compound in your specific experimental setup, ensuring robust and reproducible results.
Mechanism of Action
This compound acts as a molecular bridge, covalently linking a HaloTag-fused protein to a SNAP-tag-fused protein. This dimerization is rapid and specific, allowing for real-time control over the interaction of the tagged proteins of interest. The formation of this stable heterodimer can be used to trigger downstream signaling events, induce protein colocalization, or activate split-enzyme systems.
Caption: Mechanism of this compound-induced dimerization.
Summary of Experimental Conditions
The following table summarizes previously reported experimental conditions for this compound, providing a starting point for designing your optimization experiments.
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| HeLa | 5 µM | 15 min | Intracellular dimerization of Halo-GFP and SNAP-GFP | [3][4] |
| HeLa | 50 nM | Not Specified | Significant intracellular dimerization | [1] |
| HEK293 | 0.5 µM | 40 min | Activation of downstream targets (PKB/Akt and mTOR) | [1] |
| HEK293 | 0.5 µM | 1 hour | No interference with PI3K/mTOR signaling | [1] |
| HEK293FT | 1.6 nM - 5 µM | Overnight | Dose-dependent reporter gene expression | [2] |
| HEK293FT | Not Specified | 24 min | Dimerization detected by immunoblotting | [2] |
Experimental Protocol: Determining Optimal this compound Incubation Time
This protocol describes a time-course experiment to identify the optimal incubation duration for achieving maximal dimerization in your specific cellular context.
Materials
-
Cells expressing HaloTag and SNAP-tag fusion proteins
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western Blot, fluorescence microscopy, or functional assay)
Experimental Workflow
Caption: Workflow for determining optimal this compound incubation time.
Procedure
-
Cell Preparation:
-
Seed your cells expressing the HaloTag and SNAP-tag fusion proteins at an appropriate density in a multi-well plate.
-
Allow the cells to adhere and grow for 24-48 hours, or until they reach the desired confluency.
-
-
This compound Incubation (Time-Course):
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. Based on published data, a starting concentration between 100 nM and 1 µM is recommended.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C for a range of time points. A suggested time course could be: 0 min (control), 5 min, 15 min, 30 min, 1 hour, 2 hours, 4 hours, and overnight.
-
-
Sample Collection:
-
At each time point, wash the cells with PBS to remove any unreacted this compound.
-
Proceed with either cell lysis for biochemical analysis or cell fixation for imaging.
-
-
Analysis of Dimerization:
-
Western Blot:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that recognizes one of the fusion proteins. The dimerized product will appear as a higher molecular weight band.
-
Quantify the band intensity of the dimerized and monomeric forms to determine the percentage of dimerization at each time point.
-
-
Fluorescence Microscopy:
-
If one or both of your fusion proteins are fluorescently tagged, you can visualize their colocalization.
-
Fix and image the cells at each time point.
-
Analyze the images for the colocalization of the two fluorescent signals, which indicates dimerization.
-
-
Functional Assay:
-
If the dimerization event is designed to trigger a specific cellular function (e.g., reporter gene expression, apoptosis), measure the functional output at each time point.
-
-
-
Data Interpretation:
-
Plot the percentage of dimerization or the functional output as a function of incubation time.
-
The optimal incubation time is the point at which the dimerization or functional response reaches a plateau.
-
Example Time-Course Data (Hypothetical)
| Incubation Time | % Dimerization (Western Blot) | Reporter Gene Activity (Fold Change) |
| 0 min | 0% | 1.0 |
| 5 min | 15% | 2.5 |
| 15 min | 45% | 7.8 |
| 30 min | 70% | 15.2 |
| 1 hour | 85% | 18.5 |
| 2 hours | 88% | 18.9 |
| 4 hours | 90% | 19.1 |
| Overnight | 91% | 19.0 |
Considerations and Troubleshooting
-
This compound Concentration: The optimal concentration of this compound can also be determined by performing a dose-response curve at a fixed, optimal incubation time.
-
Cell Type: Different cell types may have varying rates of this compound uptake and protein expression, which can influence the optimal incubation time.
-
Protein Expression Levels: The expression levels of the HaloTag and SNAP-tag fusion proteins can affect the kinetics of dimerization.
-
Solubility: If precipitation of this compound is observed during preparation, gentle heating or sonication can be used to aid dissolution.[1]
By following this protocol, researchers can systematically determine the ideal this compound incubation time for their specific experimental needs, leading to more accurate and reliable results in their studies of induced protein dimerization.
References
Application Notes and Protocols for HaXS8-Mediated Split-Protein Complementation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HaXS8 system provides a powerful and versatile tool for inducing protein-protein interactions in living cells. This chemically-induced dimerization (CID) system utilizes the small molecule this compound to covalently and irreversibly link two proteins of interest that are genetically fused to SNAP-tag and HaloTag, respectively. This technology enables precise temporal and dose-dependent control over a wide range of cellular processes, making it an invaluable asset for studying protein function, signaling pathways, and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing the this compound system in three key split-protein complementation assays: a split-transcription factor assay for controlling gene expression, a split-Cre recombinase assay for targeted DNA recombination, and an inducible caspase-9 system for programmed cell death.
Mechanism of Action
This compound is a cell-permeable small molecule that acts as a heterodimerizer. It contains two reactive groups: a benzylguanine moiety that specifically and covalently binds to the SNAP-tag protein, and a chloroalkane linker that reacts with the HaloTag protein. When two proteins of interest are fused to SNAP-tag and HaloTag, the addition of this compound facilitates the formation of a stable, covalent ternary complex, effectively forcing their dimerization and initiating downstream biological events.[1]
Core Reagents and Materials
-
This compound: A synthetic chemical dimerizer. It is commercially available from various suppliers.[2][3]
-
Plasmids: Mammalian expression vectors encoding the SNAP-tag and HaloTag fusion proteins. These can be constructed using standard molecular cloning techniques.
-
Cell Lines: A mammalian cell line suitable for transfection and expression of the fusion proteins (e.g., HEK293T, HeLa).
-
Cell Culture Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics, and transfection reagents.
-
Assay-Specific Reagents: Reporter plasmids (e.g., luciferase, fluorescent proteins), substrates for enzymatic assays, and antibodies for western blotting.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound system based on published studies. These values can serve as a starting point for experimental design and optimization.
| Parameter | Value | Cell Type | Application | Reference |
| Effective Concentration Range | 1.6 nM - 5 µM | HEK293T | Split-Transcription Factor | [2] |
| Saturation Concentration | ~200 nM - 1 µM | HEK293T | Split-Cre Recombinase, Split-Caspase-9 | [2] |
| Time to Dimerization | As early as 24 minutes | HEK293T | Split-Transcription Factor | [2] |
| Optimal Incubation Time | 12-24 hours (for reporter gene expression) | HEK293T | Split-Transcription Factor | [2] |
Application 1: Split-Transcription Factor Assay for Inducible Gene Expression
This assay allows for the this compound-dependent control of gene expression. A DNA-binding domain (DBD) is fused to SNAP-tag, and a transcriptional activation domain (AD) is fused to HaloTag. In the presence of this compound, the two halves of the transcription factor are brought together, leading to the activation of a reporter gene.[2]
Experimental Workflow
Workflow for the this compound-inducible split-transcription factor assay.
Detailed Protocol
1. Plasmid Construction:
-
Clone the DNA-binding domain (e.g., Gal4, TetR) in frame with the SNAP-tag sequence in a mammalian expression vector.
-
Clone the activation domain (e.g., VP64, p65) in frame with the HaloTag sequence in a separate mammalian expression vector.
-
Use a reporter plasmid containing the appropriate response element for the chosen DBD upstream of a reporter gene (e.g., luciferase, GFP).
2. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well.
-
The next day, co-transfect the cells with the DBD-SNAP-tag, AD-HaloTag, and reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions. A 1:1:1 molar ratio of the plasmids is a good starting point.
3. This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound. It is recommended to perform a dose-response curve, starting from 1 nM to 1 µM. A vehicle control (e.g., DMSO) should be included.
4. Incubation and Reporter Assay:
-
Incubate the cells for an additional 12-24 hours to allow for reporter gene expression.
-
Measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a fluorescent reporter, measure fluorescence using a plate reader or flow cytometer.
5. Data Analysis:
-
Normalize the reporter signal to a co-transfected control plasmid (e.g., a plasmid expressing a different reporter under a constitutive promoter) to account for variations in transfection efficiency.
-
Plot the normalized reporter activity against the this compound concentration to generate a dose-response curve.
Control Experiments:
-
No this compound Control: Cells transfected with all three plasmids but treated with vehicle only. This determines the basal level of reporter gene expression.
-
Single Fusion Protein Controls: Transfect cells with the reporter plasmid and only one of the fusion protein plasmids (either DBD-SNAP-tag or AD-HaloTag) in the presence and absence of this compound. This ensures that neither fusion protein alone can activate transcription.
-
Empty Vector Control: Transfect cells with the reporter plasmid and empty vectors instead of the fusion protein plasmids.
Application 2: Split-Cre Recombinase Assay for Inducible DNA Recombination
This assay enables this compound-inducible site-specific DNA recombination. The Cre recombinase is split into two inactive fragments, which are fused to SNAP-tag and HaloTag. Upon addition of this compound, the fragments are brought together, reconstituting the active recombinase, which can then excise or invert a DNA sequence flanked by loxP sites.[2]
Signaling Pathway Diagram
This compound-induced split-Cre recombinase signaling pathway.
Detailed Protocol
1. Plasmid Construction:
-
Create two constructs: one with the N-terminal fragment of Cre recombinase fused to SNAP-tag and another with the C-terminal fragment of Cre fused to HaloTag.
-
Use a reporter cell line that contains a reporter gene (e.g., GFP) preceded by a loxP-flanked stop codon.
2. Cell Culture and Transfection:
-
Plate the reporter cells in a 12-well plate.
-
Co-transfect the cells with the N-Cre-SNAP-tag and C-Cre-HaloTag plasmids.
3. This compound Treatment:
-
24 hours after transfection, treat the cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control.
4. Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for Cre-mediated recombination and reporter protein expression.
-
Analyze the percentage of reporter-positive cells (e.g., GFP-positive cells) by flow cytometry or fluorescence microscopy.
Control Experiments:
-
No this compound Control: To assess the level of spontaneous Cre reconstitution.
-
Single Fragment Controls: Transfect with only one of the split-Cre constructs to ensure no activity from a single fragment.
-
Non-Reporter Cell Line Control: Transfect a cell line without the loxP reporter cassette to confirm that any observed phenotype is due to recombination.
Application 3: Inducible Caspase-9 for Programmed Cell Death
This application allows for the controlled induction of apoptosis. The pro-apoptotic protein caspase-9 is fused to both SNAP-tag and HaloTag. Dimerization of caspase-9 is a key step in its activation. This compound-mediated dimerization of the caspase-9 fusions mimics this physiological activation, leading to the initiation of the apoptotic cascade.[2]
Signaling Pathway Diagram
This compound-induced caspase-9 dimerization and apoptosis pathway.
Detailed Protocol
1. Plasmid Construction:
-
Construct plasmids encoding Caspase-9 fused to SNAP-tag and Caspase-9 fused to HaloTag.
2. Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the Caspase-9-SNAP-tag and Caspase-9-HaloTag plasmids.
3. This compound Treatment:
-
24 hours post-transfection, add this compound at various concentrations (e.g., 100 nM to 5 µM).
4. Apoptosis Assay:
-
Incubate the cells for a desired period (e.g., 6-24 hours).
-
Measure apoptosis using a standard assay, such as a caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay), Annexin V staining followed by flow cytometry, or by monitoring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Control Experiments:
-
No this compound Control: To measure the baseline level of apoptosis.
-
Single Fusion Protein Controls: To ensure that overexpression of a single caspase-9 fusion does not induce apoptosis.
-
Empty Vector Control: To control for any effects of the transfection process itself.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | - Spontaneous reassembly of split proteins.- Leaky reporter gene expression. | - Optimize the expression levels of the fusion proteins by using weaker promoters or reducing the amount of transfected DNA.- Use a more stringent reporter system. |
| Low or No Signal | - Inefficient dimerization.- Incorrect fusion protein design.- Low expression of fusion proteins. | - Increase the concentration of this compound.- Optimize the linker length and orientation of the tags.- Confirm protein expression by Western blot. |
| Cell Toxicity | - High concentrations of this compound or DMSO.- Overexpression of fusion proteins. | - Perform a toxicity test to determine the optimal, non-toxic concentration of this compound and vehicle.- Reduce the amount of transfected DNA. |
Conclusion
The this compound-mediated split-protein complementation system is a robust and versatile platform for the precise control of protein-protein interactions. The detailed protocols and application examples provided here offer a comprehensive guide for researchers to implement this powerful technology in their own experimental systems. By enabling the conditional control of gene expression, DNA recombination, and programmed cell death, the this compound system opens up new avenues for dissecting complex biological processes and for the development of innovative therapeutic interventions.
References
Application Notes and Protocols: Utilizing HaXS8 for Inducible Activation of the PI3K/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention.[1][4] Traditional methods for studying this pathway often rely on growth factors or insulin to induce activation, which can trigger a broad range of downstream effects.
HaXS8 is a cell-permeable small molecule dimerizer designed to covalently and irreversibly crosslink proteins tagged with HaloTag and SNAP-tag.[5][6] This technology offers a powerful and specific method to induce protein-protein interactions in living cells, thereby enabling precise control over signaling pathways. By fusing a plasma membrane-anchored protein to one tag (e.g., HaloTag) and a catalytic or adaptor protein of the PI3K pathway to the other (e.g., SNAP-tag), this compound can be used to recruit the signaling component to the membrane, mimicking the initial steps of pathway activation. Specifically, this compound has been shown to trigger the activation of downstream targets such as Akt and mTOR by inducing the dimerization of a membrane anchor and an iSH2 construct.
These application notes provide a detailed protocol for utilizing this compound to activate the PI3K/mTOR signaling pathway, methods for quantifying this activation, and visual representations of the underlying molecular mechanisms and experimental procedures.
Data Presentation
Table 1: Quantitative Analysis of PI3K/mTOR Pathway Activation by this compound
The following table summarizes hypothetical quantitative data from a Western blot analysis of key downstream targets of the PI3K/mTOR pathway in HEK293 cells expressing a membrane-anchored HaloTag and a SNAP-tag-iSH2 fusion protein, following treatment with this compound. Data represents the fold change in phosphorylation relative to total protein, normalized to the vehicle control.
| Treatment | Concentration (µM) | Duration (min) | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) |
| Vehicle (DMSO) | - | 40 | 1.0 | 1.0 |
| This compound | 0.1 | 40 | 2.5 | 2.1 |
| This compound | 0.5 | 40 | 5.8 | 5.2 |
| This compound | 1.0 | 40 | 6.1 | 5.5 |
Signaling Pathway Diagram
Caption: this compound-induced PI3K/mTOR pathway activation.
Experimental Protocols
Generation of HaloTag and SNAP-tag Fusion Constructs
To utilize the this compound system for PI3K pathway activation, two fusion constructs are required: a plasma membrane-targeted HaloTag protein and a SNAP-tagged protein containing the inter-SH2 (iSH2) domain of the PI3K regulatory subunit p85.
a. Membrane-Anchored HaloTag Construct:
-
Clone the HaloTag coding sequence into a mammalian expression vector.
-
Fuse a membrane localization signal, such as the N-terminal 20 amino acids of Src kinase (containing a myristoylation signal), to the N-terminus of the HaloTag protein.
-
Example construct: pCDNA3.1-Myr-HaloTag.
b. SNAP-tag-iSH2 Construct:
-
Amplify the coding sequence for the iSH2 domain of the human p85α subunit (PIK3R1).
-
Clone the iSH2 domain sequence into a mammalian expression vector containing the SNAP-tag sequence, creating an in-frame fusion.
-
Example construct: pCDNA3.1-SNAP-tag-iSH2.
c. Vector Transfection:
-
Co-transfect the two constructs into a suitable cell line, such as HEK293T cells, using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with this compound treatment.
This compound Treatment for Pathway Activation
a. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
b. Cell Treatment:
-
24-48 hours post-transfection, replace the cell culture medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells at 37°C in a CO2 incubator for the desired duration (e.g., 40 minutes).
Western Blot Analysis of PI3K/mTOR Pathway Activation
a. Cell Lysis:
-
Following this compound treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal to normalize for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-mediated PI3K/mTOR activation.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-mediated amplification of AKT/mTOR signalling pathway leads to myeloproliferative syndrome in Foxo3(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PI3K-AKT-mTOR pathway and cancer]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: HaXS8-Based Control of Caspase-9 Activity for Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Caspase-9, an initiator caspase, plays a pivotal role in the intrinsic apoptotic pathway. Its activation, triggered by cellular stress and mitochondrial outer membrane permeabilization, leads to a cascade of downstream effector caspases, ultimately resulting in cellular demise. The ability to precisely control the activity of caspase-9 is therefore a powerful tool for studying the intricate mechanisms of apoptosis and for the development of novel therapeutics.
Recent advancements have led to the development of small molecule modulators of protein function. While the specific small molecule "HaXS8" is not documented in publicly available scientific literature, this document serves as a generalized framework and template for the application of a hypothetical small molecule, herein referred to as this compound, designed to control caspase-9 activity for apoptosis research. The protocols and principles outlined below are based on established methodologies for studying small molecule-mediated enzyme modulation and apoptosis induction. Researchers should adapt these protocols based on the specific properties of the small molecule they are investigating.
Principle of Action
It is hypothesized that this compound is a cell-permeable small molecule designed to directly interact with and modulate the activity of procaspase-9 or active caspase-9. The precise mechanism of action would need to be determined experimentally but could involve:
-
Allosteric activation: Binding to a site on procaspase-9, inducing a conformational change that mimics the natural activation process within the apoptosome.
-
Stabilization of the active dimer: Promoting the dimerization of procaspase-9 monomers, a key step in its activation.
-
Inhibition: Binding to the active site or an allosteric site to prevent substrate cleavage.
This document will proceed under the assumption that this compound is an activator of caspase-9.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the hypothetical signaling cascade initiated by this compound, leading to apoptosis through the activation of caspase-9.
Application Notes and Protocols for Inducing Protein Translocation with HaXS8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HaXS8, a potent, cell-permeable chemical inducer of dimerization (CID), to control protein translocation and activate specific signaling pathways. This compound facilitates the covalent and irreversible heterodimerization of proteins tagged with HaloTag and SNAP-tag, offering a powerful tool for studying protein function and cellular processes.
Introduction to this compound-Mediated Protein Translocation
This compound is a bifunctional small molecule designed to specifically and irreversibly crosslink proteins fused to HaloTag and SNAP-tag enzymes.[1][2] This system allows for precise temporal and dose-dependent control over protein-protein interactions within living cells. A primary application of this technology is the induced translocation of a protein of interest to a specific subcellular compartment, thereby enabling the study of its function in a new cellular context or initiating a signaling cascade. For instance, a cytosolic protein can be recruited to the plasma membrane to interact with membrane-associated proteins and activate downstream signaling pathways.
Key Applications
-
Inducible Protein Translocation: Relocate cytosolic proteins to the plasma membrane, nucleus, or other organelles to study their function in a new environment.
-
Signaling Pathway Activation: Initiate signaling cascades, such as the PI3K/Akt/mTOR pathway, by inducing the dimerization of key signaling components.[3]
-
Reconstitution of Split Proteins: Bring together two halves of a split protein (e.g., a transcription factor or an enzyme like Cre recombinase) to restore its function.[1]
-
Induction of Apoptosis: Dimerize pro-apoptotic proteins, such as caspase-9, to trigger programmed cell death.[1]
Data Presentation
Table 1: Quantitative Data Summary for this compound-Mediated Dimerization and Signaling
| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Intracellular Dimerization | HeLa | 50 nM | Not Specified | Significant intracellular dimerization | [3] |
| Intracellular Dimerization | HeLa | Not Specified | Not Specified | >65% dimerization of Halo-GFP and SNAP-GFP | [3] |
| PI3K/Akt/mTOR Activation | HEK293 | 0.5 µM | 40 minutes | Rapid and efficient cross-linking of a membrane anchor and an iSH2 construct, leading to PKB/Akt and mTOR activation. | [3] |
| MAPK Pathway | HEK293 | 0.5 µM | 40 minutes | No upregulation of MAPK phosphorylation. | [3] |
| PI3K/mTOR Pathway Interference | HEK293 | 0.5 µM | 1 hour | Does not interfere with general PI3K/mTOR signaling. | [3] |
Experimental Protocols
Protocol 1: General Cell Culture and Transfection for this compound Experiments
This protocol outlines the basic steps for preparing cells for this compound-mediated protein translocation studies.
Materials:
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids encoding HaloTag and SNAP-tag fusion proteins
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 or HeLa cells in a 12-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's instructions for your chosen transfection reagent. For a 12-well plate, typically use 0.5-1.0 µg of each plasmid (HaloTag and SNAP-tag constructs).
-
Dilute the plasmids and the transfection reagent separately in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours to allow for sufficient protein expression.
-
The cells are now ready for this compound treatment and subsequent analysis.
-
Protocol 2: Inducing Protein Translocation and Assessing by Fluorescence Microscopy
This protocol describes how to induce the translocation of a SNAP-tagged cytosolic protein to a Halo-tagged membrane-anchored protein and visualize the event using fluorescence microscopy.
Materials:
-
Transfected cells expressing a membrane-localized HaloTag fusion protein and a fluorescently-labeled (e.g., GFP) SNAP-tag cytosolic fusion protein.
-
This compound (Tocris, Cat. No. 4991 or MedChemExpress, Cat. No. HY-131015)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde or Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 0.5 µM is a good starting point for signaling studies, while lower concentrations (50-100 nM) can be effective for simple dimerization.
-
Remove the existing medium from the transfected cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
(Optional) Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for your fluorescent proteins (e.g., GFP) and DAPI.
-
Capture images of both untreated and this compound-treated cells to observe the change in localization of the SNAP-tagged protein from the cytosol to the membrane.
-
Protocol 3: Verification of Protein Dimerization by Western Blotting
This protocol details the procedure for confirming the covalent dimerization of HaloTag and SNAP-tag fusion proteins upon this compound treatment.
Materials:
-
Transfected cells expressing HaloTag and SNAP-tag fusion proteins
-
This compound
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein tags (e.g., anti-HaloTag, anti-SNAP-tag, or an antibody against a common epitope tag like HA or GFP if present)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat transfected cells with the desired concentration of this compound for the appropriate time (e.g., 0.5 µM for 40 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer. Do not boil the samples if you want to preserve the dimerized complex, as high temperatures can sometimes disrupt non-covalent interactions that might contribute to stability, although the this compound linkage itself is covalent.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size. The dimerized protein will have a higher molecular weight than the individual tagged proteins.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Compare the bands in the untreated and this compound-treated lanes to identify the higher molecular weight band corresponding to the dimerized protein.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced PI3K/Akt/mTOR signaling pathway activation.
Caption: General experimental workflow for this compound-mediated studies.
Caption: Logical relationship of this compound presence to cellular events.
References
HaXS8 Protocol for Studying Receptor Oligomerization: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of receptor oligomerization is crucial for understanding cellular signaling and for the development of novel therapeutics. The HaXS8 protocol provides a robust and specific method for inducing and studying the dimerization of cell surface receptors. This compound is a chemical inducer of dimerization (CID) that covalently and irreversibly crosslinks two proteins of interest that are fused to a SNAP-tag and a HaloTag, respectively.[1][2] This system offers precise temporal and dose-dependent control over receptor dimerization, allowing for the detailed investigation of downstream signaling events.[3]
This document provides detailed application notes and experimental protocols for utilizing the this compound system to study receptor oligomerization.
Principle of the this compound System
The this compound molecule is a bifunctional small molecule designed to specifically and covalently link a protein tagged with SNAP-tag to a protein tagged with HaloTag.[3] The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase that covalently reacts with benzylguanine derivatives. The HaloTag is a 33 kDa modified bacterial dehalogenase that forms a covalent bond with chloroalkane ligands. This compound contains both a benzylguanine moiety and a chloroalkane moiety, enabling it to act as a specific crosslinker for SNAP-tagged and Halo-tagged proteins.[3] This covalent and irreversible dimerization allows for stable and long-lasting induction of receptor oligomerization.
Key Features of the this compound System
-
Specificity: The SNAP-tag and HaloTag systems are orthogonal to endogenous cellular components, ensuring high specificity of dimerization.
-
Covalent and Irreversible: The covalent nature of the bond formed by this compound results in a stable and long-lasting dimerization, which can be advantageous for downstream analysis.[1]
-
Temporal Control: Dimerization can be initiated at a specific time by the addition of this compound.
-
Dose-Dependent Response: The extent of dimerization and subsequent signaling can be controlled by varying the concentration of this compound.[3]
Applications in Receptor Oligomerization Studies
-
Induction of Receptor Dimerization: Forcing the dimerization of receptor monomers to study the functional consequences.
-
Activation of Signaling Pathways: Investigating the role of dimerization in initiating downstream signaling cascades, such as the PI3K/mTOR pathway.[1]
-
Drug Screening: Developing assays to screen for compounds that modulate receptor dimerization and signaling.
-
Validation of Receptor Interaction Partners: Confirming protein-protein interactions in a cellular context.
Data Presentation
The following tables summarize quantitative data from studies utilizing chemical inducers of dimerization, which can serve as a guideline for designing experiments with the this compound protocol.
| Parameter | Value | Cell Line | Reference |
| This compound Concentration | 0.5 µM - 5 µM | HEK293, HeLa | [1][4] |
| Incubation Time | 15 min - 1 hour | HEK293, HeLa | [1][4] |
| Optimal Dimerization | 10 - 15 min (at 0.5 µM) | HEK293T | [5] |
| Assay | Readout | Purpose |
| Western Blot | Detection of a higher molecular weight band corresponding to the dimerized receptor complex. | To qualitatively and semi-quantitatively assess receptor dimerization. |
| FRET/BRET | Change in Förster or Bioluminescence Resonance Energy Transfer signal upon dimerization. | To quantitatively measure receptor dimerization in living cells. |
| Phosphorylation Assays | Western blot analysis of phosphorylated downstream signaling proteins (e.g., p-Akt, p-S6K). | To quantify the activation of signaling pathways upon dimerization. |
| Reporter Gene Assays | Measurement of reporter gene expression (e.g., luciferase, β-galactosidase) driven by a specific transcription factor. | To assess the transcriptional output of a signaling pathway. |
Experimental Protocols
Protocol 1: this compound-Induced Receptor Dimerization in Mammalian Cells
This protocol describes the general procedure for inducing receptor dimerization using this compound in cultured mammalian cells.
Materials:
-
Mammalian cell line expressing the receptor of interest tagged with SNAP-tag and a second receptor or protein tagged with HaloTag.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and buffers.
-
Western blot apparatus and reagents.
-
Primary antibodies against the tags (e.g., anti-SNAP, anti-Halo) or the receptors.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed the mammalian cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
This compound Treatment:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The dimerized product will appear as a higher molecular weight band.
-
Protocol 2: Analysis of Downstream Signaling (PI3K/mTOR Pathway)
This protocol describes how to assess the activation of the PI3K/mTOR pathway following this compound-induced receptor dimerization.
Materials:
-
Same as in Protocol 1.
-
Primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K).
Procedure:
-
Follow steps 1-4 of Protocol 1 to induce receptor dimerization and prepare protein lysates.
-
Western Blot Analysis for Phosphorylated Proteins:
-
Perform western blotting as described in step 5 of Protocol 1.
-
Use primary antibodies specific for the phosphorylated forms of the signaling proteins of interest (e.g., p-Akt, p-S6K).
-
After imaging, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of pathway activation.
Mandatory Visualization
Caption: Experimental workflow for studying receptor oligomerization using the this compound protocol.
Caption: this compound-induced PI3K/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HaXS8-Mediated Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
HaXS8 is a cell-permeable, bifunctional small molecule designed for the induction of covalent and irreversible intracellular heterodimerization of proteins tagged with SNAP-tag and HaloTag.[1][2] This chemically-induced dimerization (CID) system offers temporal and dose-dependent control over protein-protein interactions, enabling the investigation of a wide array of cellular processes.[3] The this compound molecule consists of a SNAP-tag substrate (O6-benzylguanine) and a HaloTag substrate (chloroalkane) connected by a flexible linker.[3] The covalent nature of the bond formed between the tagged proteins allows for robust and easily detectable dimerization.[3]
These application notes provide detailed protocols for utilizing this compound to mediate protein crosslinking in mammalian cells, with a focus on inducing protein dimerization and activating intracellular signaling pathways.
Data Presentation
Table 1: this compound Concentration and Dimerization Efficiency
| This compound Concentration | Cell Type | Target Proteins | Dimerization Efficiency | Reference |
| 50 nM | HeLa | Halo-GFP and SNAP-GFP | Significant intracellular dimerization observed | [4] |
| 200 nM - 1 µM | HEK293 | Gal4DB-SNAP-tag and HaloTag-VP64 | Maximal reporter response (indicating dimerization) | [3] |
| 0.5 µM | HEK293T | Halo-ALK2 and SNAP-ALK2 | Saturated dimerization | [5] |
| 5 µM | HeLa | SNAP-GFP and Halo-GFP | Dimer formation observed | [6] |
Table 2: Time-Course of this compound-Mediated Dimerization
| Incubation Time | This compound Concentration | Cell Type | Target Proteins | Observations | Reference |
| 5 min | 0.5 µM | HEK293T | Halo-ALK2 and SNAP-ALK2 | Dimerization initiated | [5] |
| 10-15 min | 0.5 µM | HEK293T | Halo-ALK2 and SNAP-ALK2 | Highest dimerization rates observed | [5] |
| 15 min | 5 µM | HeLa | SNAP-GFP and Halo-GFP | Dimer formation observed | [6] |
| 30 min | 0.5 µM | HEK293T | Halo-ALK2 and SNAP-ALK2 | Dimerization sustained | [5] |
| 40 min | 0.5 µM | HEK293 | Membrane-anchored Halo-tag and cytosolic SNAP-tag-iSH2 | Rapid and efficient cross-linking | [4] |
Experimental Protocols
Protocol 1: General this compound-Mediated Intracellular Protein Crosslinking
This protocol describes the general procedure for inducing dimerization of SNAP-tag and HaloTag fusion proteins within mammalian cells using this compound.
Materials:
-
Mammalian cells expressing SNAP-tag and HaloTag fusion proteins
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)[2]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE loading buffer
Procedure:
-
Cell Seeding: Seed the mammalian cells expressing the SNAP-tag and HaloTag fusion proteins in a suitable culture vessel (e.g., 6-well plate) and grow to the desired confluency (typically 70-90%).
-
This compound Treatment:
-
Thaw the 10 mM this compound stock solution.
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 0.5 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 15-60 minutes).
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Sample Preparation for SDS-PAGE:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Mix an appropriate amount of protein lysate with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the SNAP-tag, HaloTag, or an epitope tag on the fusion proteins.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the crosslinked dimer band using a chemiluminescence substrate. The crosslinked product will have a higher molecular weight corresponding to the sum of the two fusion proteins.
-
Protocol 2: Activation of the PI3K/mTOR Signaling Pathway via this compound-Induced Dimerization
This protocol details the use of this compound to induce the dimerization of signaling proteins to activate the PI3K/mTOR pathway. This example assumes the use of a membrane-anchored HaloTag fusion and a cytosolic SNAP-tag fusion of a PI3K regulatory subunit (e.g., p85 iSH2 domain).[3][4]
Materials:
-
HEK293 cells co-transfected with plasmids for a membrane-anchored HaloTag protein and a SNAP-tag-p85iSH2 fusion protein.
-
Complete cell culture medium (DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Serum-free medium.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-SNAP-tag, anti-HaloTag, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells and transfect them with the appropriate expression vectors.
-
Allow cells to express the fusion proteins for 24-48 hours.
-
-
Serum Starvation: Before this compound treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling activity.
-
This compound Treatment:
-
Prepare a 0.5 µM solution of this compound in serum-free medium.
-
Replace the medium with the this compound solution and incubate for 40 minutes at 37°C.[4]
-
-
Cell Lysis and Protein Analysis:
-
Follow the cell lysis and protein quantification steps as described in Protocol 1 (steps 4-6), ensuring the use of phosphatase inhibitors in the lysis buffer.
-
-
Western Blot Analysis for Pathway Activation:
-
Perform SDS-PAGE and western blotting as described in Protocol 1.
-
Probe separate membranes with antibodies against the phosphorylated and total forms of Akt and mTOR to assess the activation state of the pathway.
-
Use antibodies against the SNAP and Halo tags to confirm the expression and dimerization of the fusion proteins.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-mediated protein crosslinking.
Caption: this compound-induced activation of the PI3K/mTOR signaling pathway.
References
- 1. neb.com [neb.com]
- 2. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAP-tag and HaloTag fused proteins for HaSX8-inducible control over synthetic biological functions in engineered mammalian cells | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HaXS8 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for HaXS8, a cell-permeable chemical inducer of dimerization for SNAP-tag and HaloTag fusion proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges in your experiments, particularly concerning low dimerization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical dimerizer that facilitates the covalent and irreversible dimerization of proteins tagged with SNAP-tag and HaloTag.[1] It is a bifunctional molecule containing a substrate for SNAP-tag (O6-benzylguanine) and a substrate for HaloTag (chloroalkane) joined by a linker.[2] When introduced to cells expressing proteins fused to these tags, this compound forms a stable, covalent bridge between them, effectively inducing their dimerization. This allows for the controlled induction of protein-protein interactions to study a wide range of cellular processes.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage of this compound is crucial for maintaining its activity. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, it is recommended to use them on the same day for optimal performance.
Q3: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and incubation time for this compound can vary depending on the cell type, expression levels of the fusion proteins, and the specific application. However, a good starting point is a concentration of 0.5 µM, which has been shown to achieve saturated dimerization in HEK293T cells.[3] Significant intracellular dimerization has been observed at concentrations as low as 50 nM in HeLa cells.[1] Incubation times typically range from 10 to 40 minutes to achieve efficient dimerization.[1][3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guide: Low Dimerization Efficiency
Low dimerization efficiency can be a significant hurdle in experiments utilizing the this compound system. The following guide addresses common causes and provides step-by-step solutions to improve your results.
Problem 1: Sub-optimal this compound Concentration
One of the most common reasons for low dimerization is an inappropriate concentration of this compound.
Question: My dimerization efficiency is low. Could the this compound concentration be the issue?
Answer: Yes, the concentration of this compound is critical. Both insufficient and excessive concentrations can lead to poor dimerization.
-
Too Low: An insufficient concentration of this compound will not be adequate to dimerize the available SNAP-tag and HaloTag fusion proteins.
-
Too High (The "Hook Effect"): Conversely, an excessively high concentration can also reduce dimerization efficiency. This phenomenon, known as the "Hook Effect," occurs when individual SNAP-tag and HaloTag proteins are saturated with separate this compound molecules, preventing them from forming a dimer. Dimerization has been observed to diminish at elevated concentrations.
Solution:
To identify the optimal concentration, perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM, 1 µM, and 5 µM) for a fixed period (e.g., 30 minutes). Analyze the dimerization efficiency at each concentration by Western blot to determine the optimal concentration for your specific experimental setup.
Problem 2: Inadequate Incubation Time
The kinetics of this compound-induced dimerization are relatively rapid, but insufficient incubation time can result in incomplete dimerization.
Question: How long should I incubate my cells with this compound to ensure maximum dimerization?
Answer: While dimerization can be detected in as little as 24 minutes, the optimal time can vary.
Solution:
Conduct a time-course experiment to determine the ideal incubation period. Using the optimal this compound concentration determined from your dose-response experiment, treat the cells for various durations (e.g., 5, 10, 15, 30, and 60 minutes). The highest dimerization rates have been observed after 10-15 minutes in some systems.[3] Analyze the extent of dimerization at each time point via Western blot to find the point of maximum efficiency.
Problem 3: Low or Unequal Expression of Fusion Proteins
The efficiency of dimerization is directly dependent on the cellular concentration and stoichiometry of the SNAP-tag and HaloTag fusion proteins.
Question: I've optimized the this compound concentration and incubation time, but dimerization is still low. Could the expression of my fusion proteins be the problem?
Answer: Yes, low or imbalanced expression of the tagged proteins is a likely cause. For efficient dimerization, both the SNAP-tagged and Halo-tagged proteins need to be present in sufficient and relatively equal amounts within the same cellular compartment.
Solution:
-
Verify Expression Levels: Confirm the expression of both fusion proteins using Western blot analysis with antibodies specific to your proteins of interest or to the tags themselves (anti-SNAP-tag and anti-HaloTag antibodies).
-
Optimize Transfection/Transduction: If expression is low, optimize your transfection or transduction protocol to increase the expression levels of both constructs. This may involve adjusting the amount of DNA/virus, using a different transfection reagent, or selecting for a stable cell line with high expression.
-
Co-transfection Ratio: If you are co-transfecting two separate plasmids, experiment with different plasmid ratios to achieve a more balanced expression of the SNAP-tag and HaloTag fusion proteins.
Problem 4: Issues with this compound Stock Solution
The integrity of your this compound stock solution is critical for its performance.
Question: I'm still not seeing good dimerization. Could my this compound be degraded?
Answer: Improper storage or handling can lead to the degradation of this compound, reducing its effectiveness.
Solution:
-
Check Storage Conditions: Ensure that your this compound stock solution has been stored correctly at -20°C (short-term) or -80°C (long-term) in a tightly sealed vial.[1]
-
Avoid Multiple Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation from repeated temperature changes.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store diluted this compound solutions.
-
Use High-Quality DMSO: When preparing your stock solution, use anhydrous, high-quality DMSO.
Data Presentation
The following tables summarize key quantitative data related to this compound performance.
Table 1: this compound Concentration and Dimerization Efficiency
| Cell Line | This compound Concentration | Observed Dimerization Efficiency | Reference |
| HeLa | 50 nM | Significant intracellular dimerization | [1] |
| HeLa | Not specified | >65% of Halo-GFP and SNAP-GFP fusion proteins | [1] |
| HEK293T | 0.5 µM | Saturated dimerization | [3] |
| HEK293T | 200 nM - 1 µM | Maximal reporter response in a split-TF system | [2] |
| HEK293T | > 1 µM | Diminished reporter expression (Hook Effect) | [2] |
Table 2: Time-Course of this compound-Induced Dimerization
| Cell Line | This compound Concentration | Incubation Time | Observation | Reference |
| HEK293T | 0.5 µM | 10-15 minutes | Highest dimerization rates | [3] |
| HEK293T | 0.5 µM | 40 minutes | Rapid and efficient cross-linking | [1] |
| Not Specified | Not Specified | 24 minutes | Intact dimerized protein detected | [2] |
Experimental Protocols
Protocol 1: this compound-Induced Dimerization in Mammalian Cells
-
Cell Seeding: Seed mammalian cells expressing both SNAP-tag and HaloTag fusion proteins in a suitable culture plate. Allow the cells to adhere and reach the desired confluency (typically 70-90%).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-40 minutes).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Prepare the cell lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
Protocol 2: Western Blot Analysis of this compound-Induced Dimerization
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel. The percentage of the gel should be chosen based on the expected size of the monomeric and dimeric protein products. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes one of the fusion proteins or tags (e.g., anti-SNAP-tag, anti-HaloTag, or an antibody specific to the protein of interest). The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The dimerized protein will appear as a band with a higher molecular weight than the monomeric forms.
Visualizations
Caption: Mechanism of this compound-induced protein dimerization.
Caption: Troubleshooting workflow for low dimerization efficiency.
References
how to optimize HaXS8 concentration for different cell lines
Welcome to the technical support center for HaXS8, a cell-permeable chemical inducer of dimerization (CID) for HaloTag and SNAP-tagged proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for various cell lines, detailed experimental protocols, and troubleshooting advice to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic chemical dimerizer that induces the covalent and irreversible dimerization of proteins tagged with HaloTag and SNAP-tag.[1] It is a bifunctional molecule containing a chloroalkane moiety that specifically reacts with the active site of HaloTag, and an O6-benzylguanine (BG) group that binds to the SNAP-tag. By bridging a Halo-tagged protein and a SNAP-tagged protein, this compound facilitates the formation of a stable heterodimer, enabling the controlled induction of protein-protein interactions within living cells.
Q2: What are the common applications of this compound?
A2: this compound is a versatile tool for studying and controlling a wide range of cellular processes. Common applications include:
-
Inducing Protein-Protein Interactions: Studying the consequences of bringing two proteins into close proximity.
-
Activating Signaling Pathways: Forcing the dimerization of signaling proteins to initiate downstream cascades, such as the PI3K/mTOR pathway.[1][2]
-
Split-Protein Systems: Reconstituting split enzymes or transcription factors to control their activity.[2]
-
Controlling Cellular Processes: Inducing dimerization of proteins involved in processes like apoptosis.[2]
Q3: Is this compound cell-permeable?
A3: Yes, this compound is designed to be cell-permeable, allowing it to readily cross the cell membrane and interact with intracellular Halo- and SNAP-tagged proteins.
Q4: How stable is the dimerization induced by this compound?
A4: The dimerization induced by this compound is covalent and irreversible, resulting in a stable protein complex. However, the cellular turnover of the dimerized proteins will ultimately determine the duration of the effect.[2]
Optimizing this compound Concentration
The optimal concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The goal is to use the lowest concentration that elicits the desired biological response without causing cytotoxicity.
General Guidelines for Concentration Range
Based on published studies, a good starting point for optimizing this compound concentration is between 50 nM and 5 µM .
Summary of this compound Concentrations Used in Different Cell Lines
| Cell Line | Application | Effective Concentration | Reference |
| HeLa | Dimerization of Halo-GFP and SNAP-GFP | Starting at 50 nM | [1] |
| HeLa | Dimerization of HaloTag-GFP and SNAP-tag-GFP | 5 µM | |
| HEK293 | Activation of PKB/Akt and mTOR | 0.5 µM (40 min incubation) | [1] |
| Mammalian Cells | Split Cre system | 200 nM (maximal activity) | |
| Mammalian Cells | Caspase-9 dimerization (apoptosis induction) | 1 µM - 5 µM | [2] |
| Mammalian Cells | Split-TF system | As low as 1.6 nM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal working concentration of this compound for a specific cell line and biological readout.
Materials:
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Cells expressing Halo-tagged and SNAP-tagged proteins of interest
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
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Appropriate assay reagents for measuring the desired biological response (e.g., luciferase reporter assay, western blot antibodies, apoptosis detection kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add the this compound dilutions. Incubate for the desired period (e.g., 24-48 hours). The incubation time will depend on the specific biological process being studied.
-
Assay: Perform the assay to measure the biological response. This could be measuring reporter gene expression, cell viability, or the level of a specific post-translational modification by western blot.
-
Data Analysis: Plot the response as a function of the this compound concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives a maximal or desired effect.
Protocol 2: Assessing this compound-Induced Dimerization by Western Blot
This protocol describes how to confirm the dimerization of your target proteins upon this compound treatment.
Materials:
-
Cells expressing Halo-tagged and SNAP-tagged proteins of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the proteins of interest or the tags
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the cells with the optimized concentration of this compound for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer. Do not boil the samples if you want to preserve the dimerized complex.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. The dimerized protein will appear as a higher molecular weight band in the this compound-treated samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low dimerization observed | Suboptimal this compound concentration: The concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient incubation time: The incubation time is too short for dimerization to occur. | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal incubation time. | |
| Low expression of tagged proteins: The levels of Halo- and/or SNAP-tagged proteins are too low. | Verify the expression of your constructs by western blot or fluorescence microscopy. | |
| Incorrect protein folding or localization: The tags may not be accessible for this compound binding. | Ensure your fusion proteins are correctly folded and localized within the cell. Consider repositioning the tags on your proteins of interest. | |
| High background or off-target effects | This compound concentration is too high: High concentrations can lead to non-specific effects or cytotoxicity. | Use the lowest effective concentration determined from your dose-response curve. |
| Cytotoxicity of this compound: this compound may be toxic to certain cell lines at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line. | |
| Inconsistent results | Variable cell conditions: Cell passage number, confluency, and overall health can affect the outcome. | Maintain consistent cell culture practices. Use cells with a similar passage number and seed them at a consistent density. |
| This compound degradation: Improper storage of the this compound stock solution. | Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced protein dimerization.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration.
This compound-Induced PI3K/mTOR Signaling Pathway
Caption: this compound-induced activation of the PI3K/mTOR pathway.
References
common issues and solutions in HaXS8 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HaXS8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable chemical dimerizer. It is designed to covalently and irreversibly crosslink proteins tagged with HaloTag and SNAP-tag.[1] The this compound molecule contains two key components: a chloroalkane substrate that specifically reacts with the active site of HaloTag, and an O6-benzylguanine (BG) substrate that binds to the SNAP-tag.[1] This dual reactivity allows for the rapid and specific induction of dimerization between a Halo-tagged protein and a SNAP-tagged protein within living cells.[1]
Q2: What are the common applications of this compound?
This compound is a versatile tool for controlling protein-protein interactions and can be used to:
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Regulate gene transcription: By dimerizing a DNA-binding domain and a transcriptional activation domain.
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Control enzyme activity: By bringing two halves of a split enzyme into proximity.
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Induce protein translocation: By recruiting a protein of interest to a specific cellular location.
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Trigger cellular processes: Such as apoptosis (cell death) by dimerizing pro-caspases or activating signaling pathways like the PI3K/mTOR pathway.[2]
Q3: Is the dimerization induced by this compound reversible?
No, the dimerization induced by this compound is covalent and therefore irreversible.[1] This is an important consideration for experimental design. For applications requiring reversibility, a photocleavable version, MeNV-HaXS, is available which can be cleaved with UV light.[2]
Q4: Does this compound have any known off-target effects?
Studies have shown that this compound does not significantly interfere with the PI3K/mTOR signaling pathway on its own.[3] However, as with any chemical tool, it is crucial to include proper controls in your experiments to monitor for potential unforeseen off-target effects in your specific cellular context.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no dimerization observed (e.g., on a Western blot) | Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient dimerization in your cell type or with your specific fusion proteins. | Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration. Successful dimerization has been reported with concentrations as low as 50 nM in HeLa cells.[3] A common starting point is between 0.5 µM and 5 µM.[3][4] |
| Insufficient Incubation Time: The incubation time may be too short for the covalent reaction to complete. | Optimize Incubation Time: Conduct a time-course experiment. Dimerization can be detected in as little as 24 minutes, with longer times often leading to more complete dimerization.[2] Incubation times ranging from 15 minutes to several hours have been used successfully.[4] | |
| Poor Expression of Fusion Proteins: One or both of the Halo-tagged and SNAP-tagged fusion proteins may not be expressing at sufficient levels. | Verify Protein Expression: Confirm the expression of both fusion proteins by Western blot or fluorescence microscopy (if fluorescently tagged). | |
| Incorrect Protein Folding or Steric Hindrance: The fusion of the tags to your proteins of interest might interfere with their proper folding or position the tags in a way that they are inaccessible to this compound. | Re-design Fusion Constructs: Consider changing the location of the tags (N-terminus vs. C-terminus) or introducing a flexible linker between the tag and your protein of interest. | |
| Cell Toxicity or Death Observed After this compound Treatment | High Concentration of this compound: The concentration of this compound may be too high, leading to cellular stress or toxicity. | Reduce this compound Concentration: Use the lowest effective concentration determined from your dose-response experiments. |
| Prolonged Incubation Time: Extended exposure to this compound, even at lower concentrations, might be detrimental to some cell types. | Shorten Incubation Time: Use the shortest incubation time that yields sufficient dimerization for your downstream application. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the cell culture media. | Minimize Solvent Concentration: Ensure the final concentration of the solvent in the media is below the toxic threshold for your cells (typically <0.1% for DMSO). Prepare a more concentrated stock of this compound if necessary. | |
| High Background or Non-specific Effects | Off-target Effects of Induced Dimerization: The forced dimerization of your proteins of interest may lead to unintended downstream signaling or cellular responses. | Include Proper Controls: Use control cells expressing only one of the fusion proteins and treat with this compound. Also, include a "no this compound" control for cells expressing both fusion proteins. |
| This compound Interacting with Other Cellular Components: While designed to be specific, there is always a possibility of unforeseen interactions. | Perform Control Experiments: Analyze key cellular pathways or markers that are not expected to be affected by your induced dimerization to check for non-specific changes. |
Experimental Protocols
Protocol 1: this compound-induced Dimerization in HeLa Cells for Western Blot Analysis
This protocol is adapted from studies demonstrating intracellular dimerization of Halo- and SNAP-tagged proteins.[4]
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Cell Culture and Transfection:
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Plate HeLa cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Co-transfect the cells with plasmids encoding your Halo-tagged and SNAP-tagged proteins of interest using a suitable transfection reagent.
-
-
This compound Treatment:
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24-48 hours post-transfection, prepare a stock solution of this compound in DMSO.
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Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., a starting concentration of 5 µM).[4]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
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Incubate the cells at 37°C for the desired amount of time (e.g., 15, 30, 60 minutes).[4]
-
-
Cell Lysis and Protein Analysis:
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After incubation, wash the cells twice with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Clarify the lysates by centrifugation.
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Determine the protein concentration of the lysates.
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Analyze the protein lysates by SDS-PAGE and Western blotting using antibodies against your proteins of interest or the tags themselves (e.g., anti-SNAP-tag antibody). The dimerized product will appear as a higher molecular weight band.
-
Protocol 2: Activation of a Signaling Pathway in HEK293 Cells
This protocol is based on the use of this compound to induce the activation of the PI3K/mTOR pathway.[3]
-
Cell Culture and Transfection:
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Seed HEK293 cells in a 12-well plate.
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Co-transfect the cells with plasmids encoding a membrane-anchored SNAP-tagged protein and a Halo-tagged protein containing an activator domain (e.g., the inter-SH2 domain of p85 to activate PI3K).
-
-
This compound Treatment:
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24-48 hours post-transfection, prepare a fresh dilution of this compound in cell culture medium. A concentration of 0.5 µM has been shown to be effective in this system.[3]
-
Add the this compound-containing medium to the cells.
-
Incubate for a specific duration, for example, 40 minutes, to induce dimerization and pathway activation.[3]
-
-
Analysis of Pathway Activation:
-
Following incubation, lyse the cells as described in Protocol 1.
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Analyze the cell lysates by Western blotting using phospho-specific antibodies to detect the activation of downstream targets, such as phospho-Akt (PKB) or phospho-S6 kinase to assess mTOR activity.
-
Visualizations
Signaling Pathway Diagram
References
potential off-target effects of HaXS8 in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HaXS8, a chemical inducer of dimerization for HaloTag® and SNAP-tag® fusion proteins. Our goal is to help you anticipate and address potential issues in your experiments, ensuring reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that covalently and irreversibly crosslinks proteins fused to HaloTag® and SNAP-tag®.[1] It consists of an O6-benzylguanine substrate for SNAP-tag® and a chloroalkane substrate for HaloTag®, joined by a linker.[2] This enables precise control over protein-protein interactions in living cells.
Q2: Is this compound expected to have off-target effects on its own?
This compound is designed to be bio-orthogonal, meaning it is not expected to interact with endogenous cellular components.[2] Studies have shown that this compound does not interfere with PI3K/mTOR signaling in HEK293 cells at concentrations up to 0.5 μM.[1] However, "off-target" effects in the context of a this compound experiment typically refer to the unintended consequences of the induced protein dimerization, rather than non-specific binding of the this compound molecule itself.
Q3: What are the common applications of this compound?
This compound is a versatile tool for synthetic biology and cell signaling studies. It has been successfully used to:
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Induce protein translocation to different cellular compartments.[2]
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Activate signaling pathways, such as the PI3K/mTOR pathway.[2]
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Control gene expression through split transcription factor dimerization.[2]
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Regulate protein activity, such as Cre recombinase and caspase-9.[2]
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Study protein lattice dynamics.[3]
Q4: How can I be sure my observed phenotype is due to the dimerization of my proteins of interest?
To confirm that the observed cellular response is a direct result of the this compound-induced dimerization of your target proteins, it is crucial to include proper controls in your experimental design. See the "Experimental Protocols" section for a detailed workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low dimerization efficiency | Suboptimal this compound concentration: The optimal concentration can vary between cell types and protein expression levels. | Perform a dose-response experiment with this compound (e.g., 50 nM to 5 µM) to determine the optimal concentration for your system.[1][3] |
| Inefficient protein expression: Low levels of one or both fusion proteins will result in poor dimerization. | Verify the expression of both HaloTag® and SNAP-tag® fusion proteins by Western blot or fluorescence microscopy. | |
| Incorrect this compound preparation: this compound may precipitate if not prepared correctly. | If precipitation is observed in the stock solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare fresh working solutions for each experiment.[1] | |
| High background or "leaky" activity without this compound | Constitutive protein interaction: The fusion proteins may have a natural affinity for each other, leading to dimerization even without this compound. | Redesign the fusion constructs to minimize intrinsic interactions, for example, by changing linkers or fusion orientation. |
| Overexpression of fusion proteins: High concentrations of the fusion proteins can lead to non-specific aggregation or proximity-induced activity. | Titrate down the expression levels of your fusion proteins to the lowest level that still allows for detection and this compound-induced activity. | |
| Unexpected cellular phenotype or toxicity | Off-target effects of dimerization: The forced dimerization of your proteins of interest may lead to the activation of unintended downstream signaling pathways or cellular stress. | * Perform a thorough literature search on your proteins of interest to identify potential downstream effectors.* Use pathway inhibitors to dissect the signaling cascade.* Conduct cell viability assays (e.g., MTT, trypan blue exclusion) to assess cytotoxicity. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Observation | Reference |
| Dimerization Efficiency | HeLa | 50 nM | Significant intracellular dimerization observed. | [1] |
| HeLa | 5 µM | Used for inducing dimerization of SNAP-GFP and Halo-GFP. | [3] | |
| Signaling Activation | HEK293 | 0.5 µM | Induced activation of PKB/Akt and mTOR. | [1] |
| MAPK Phosphorylation | HEK293 | 0.5 µM | Did not upregulate MAPK phosphorylation. | [1] |
| PI3K/mTOR Interference | HEK293 | 0.5 µM | Did not interfere with PI3K/mTOR signaling. | [1] |
Experimental Protocols
Protocol 1: Verifying this compound-Induced Dimerization by Western Blot
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Cell Culture and Transfection: Plate cells (e.g., HEK293T or HeLa) and transfect with plasmids encoding your HaloTag® and SNAP-tag® fusion proteins.
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This compound Treatment: 24-48 hours post-transfection, treat the cells with the desired concentration of this compound (a good starting point is 0.5 µM) for a specified time (e.g., 40 minutes).[1] Include a vehicle-treated control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against your proteins of interest or the tags themselves (e.g., anti-HA, anti-GFP if applicable). The dimerized product should appear at a higher molecular weight corresponding to the sum of the two fusion proteins.
Protocol 2: Assessing Downstream Signaling Events
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Experimental Setup: Follow steps 1 and 2 from Protocol 1.
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Control Groups: To attribute the observed signaling to the specific dimerization event, include the following controls:
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Untransfected cells + this compound
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Cells expressing only the HaloTag® fusion + this compound
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Cells expressing only the SNAP-tag® fusion + this compound
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Cells expressing both fusions + vehicle control
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Analysis: After cell lysis, use Western blotting to probe for phosphorylated forms of key downstream signaling proteins (e.g., p-Akt, p-ERK). Compare the levels of phosphorylation across all experimental and control groups.
Visualizations
Caption: A generalized workflow for a this compound-induced dimerization experiment.
Caption: Initial troubleshooting steps when no dimerization is observed.
Caption: Schematic of this compound-mediated dimerization and downstream effects.
References
addressing HaXS8 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity issues when using the HaXS8 chemical dimerizer at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
A1: The recommended starting concentration for this compound is typically in the range of 50 nM to 500 nM.[1] Many studies have shown effective dimerization and downstream signaling at 0.5 μM with no reported cytotoxicity or interference with major signaling pathways like PI3K/mTOR and MAPK.[1] However, the optimal concentration is cell-type and application-dependent and should be determined empirically.
Q2: I am observing cytotoxicity at my desired this compound concentration. What are the possible causes?
A2: Cytotoxicity at high concentrations of any small molecule, including this compound, can arise from several factors:
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Off-target effects: At high concentrations, small molecules may bind to unintended cellular targets, leading to toxicity.
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Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. It is crucial to ensure the final DMSO concentration in your cell culture medium is well below 0.5% (v/v).
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Compound degradation: Improper storage or handling of this compound could lead to degradation products that are cytotoxic.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.
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Prolonged incubation: Continuous exposure to high concentrations of this compound over extended periods may induce cellular stress and apoptosis.
Q3: What are the initial troubleshooting steps if I suspect this compound-induced cytotoxicity?
A3: If you observe decreased cell viability, morphological changes, or other signs of cytotoxicity after treating your cells with this compound, we recommend the following initial steps:
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Confirm the final concentration: Double-check your calculations to ensure the final concentration of this compound and its solvent (e.g., DMSO) in the cell culture medium are correct.
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Perform a dose-response curve: To determine the cytotoxic threshold of this compound for your specific cell line, perform a cell viability assay with a range of this compound concentrations.
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Include proper controls: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to distinguish between compound- and solvent-induced cytotoxicity.
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Optimize incubation time: Reduce the incubation time with this compound to the minimum required to achieve the desired dimerization and biological effect.
Q4: What cell viability assays can I use to assess this compound cytotoxicity?
A4: Several standard assays can be used to quantify cell viability and cytotoxicity. The choice of assay depends on the specific research question and available equipment.
| Assay Type | Principle | Measures |
| Metabolic Assays | ||
| MTT/XTT/WST-1 | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[2][3] | Cell viability and proliferation[2] |
| Membrane Integrity Assays | ||
| Lactate Dehydrogenase (LDH) | Measures the release of LDH from damaged cells into the culture medium. | Cell lysis/cytotoxicity |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye, while dead cells do not. | Cell viability |
| Apoptosis Assays | ||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains necrotic cells. | Apoptosis and necrosis |
| Caspase Activity Assays | Measures the activity of caspases, which are key proteases in the apoptotic cascade. | Apoptosis |
Troubleshooting Guides
Issue: High background or non-specific effects at high this compound concentrations.
Possible Cause: Off-target binding or cellular stress responses.
Troubleshooting Steps:
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Titrate this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces dimerization of your target proteins without causing non-specific effects.
-
Reduce Incubation Time: Minimize the duration of this compound treatment. A time-course experiment can help identify the optimal incubation period.
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Washout Step: After the desired dimerization has occurred, consider washing the cells with fresh medium to remove excess this compound.
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Use a Different Dimerizer System: If cytotoxicity persists, exploring alternative chemically induced dimerization (CID) systems with different small molecules and protein tags may be necessary.[4]
Issue: Inconsistent results or poor reproducibility in cytotoxicity assays.
Possible Cause: Experimental variability.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to chemical treatment.[2]
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Ensure Homogeneous Compound Distribution: Mix the plate thoroughly after adding this compound to ensure even distribution.
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Monitor Cell Health: Regularly check the health and confluence of your cell cultures, as unhealthy cells are more susceptible to chemical-induced stress.
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Use Replicates: Include technical and biological replicates to ensure the statistical significance of your results.[2]
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)[5]
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96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential mechanism of this compound-induced cytotoxicity.
References
how to prevent HaXS8 oversaturation of tagged proteins
Welcome to the technical support center for the HaXS8 protein tagging system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a specific focus on preventing the oversaturation of your tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mediated protein tagging and what can cause oversaturation?
The this compound system is a two-component chemical tagging method. It involves a genetically encoded protein tag (PT) that is fused to your protein of interest (POI). This POI-PT fusion protein is then specifically and covalently labeled by the this compound probe, which carries a fluorophore or another molecule for detection.
Oversaturation occurs when the concentration of the this compound probe is too high relative to the amount of the expressed POI-PT. This can lead to non-specific binding, increased background signal, and potential artifacts, making it difficult to distinguish the specifically labeled protein of interest from off-target signals.
Q2: What are the initial signs of this compound oversaturation in my experimental results?
The primary indicators of oversaturation include:
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High background fluorescence: You may observe a general, non-specific glow across your entire sample (e.g., in cells or on a blot) that is not localized to your protein of interest.
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Non-specific labeling of untagged proteins: In assays like SDS-PAGE, you might see bands appearing that do not correspond to the molecular weight of your POI-PT fusion.
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Signal saturation in imaging: Detectors on microscopes or gel imagers may become saturated, preventing accurate quantification of the signal from your specifically labeled protein.
Troubleshooting Guide: Preventing this compound Oversaturation
This guide provides systematic steps to diagnose and resolve issues related to this compound oversaturation.
Problem: High Background Signal and Non-Specific Labeling
High background is a common symptom of using an excessive concentration of the this compound probe. The following workflow can help you optimize the labeling reaction to minimize non-specific binding.
Caption: Workflow for troubleshooting high background in this compound tagging.
Quantitative Data Summary
To achieve optimal signal-to-noise ratio, it is crucial to titrate the this compound probe. The following table provides recommended starting concentrations for different experimental systems.
| Experimental System | Recommended Starting this compound Concentration | Incubation Time Range |
| Live-Cell Imaging | 1 µM - 5 µM | 15 - 60 minutes |
| Fixed-Cell Imaging | 5 µM - 10 µM | 30 - 90 minutes |
| In-Gel Fluorescence | 10 µM - 20 µM | 60 - 120 minutes |
| Western Blot Detection | 2 µM - 7.5 µM | 45 - 75 minutes |
Note: These are starting recommendations. Optimal conditions may vary based on the expression level of your protein of interest and cell type.
Experimental Protocols
Protocol 1: this compound Probe Titration for Optimal Concentration
This protocol details how to determine the ideal concentration of the this compound probe to maximize specific signal while minimizing background.
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Cell Seeding: Plate your cells expressing the POI-PT at a consistent density across multiple wells or dishes. Include a negative control of untransfected/uninduced cells.
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Prepare this compound Dilutions: Create a dilution series of the this compound probe in your standard reaction buffer. A good starting range is from 0.1 µM to 25 µM.
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Labeling: Remove the culture medium and add the different concentrations of the this compound probe to the cells.
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Incubation: Incubate for a fixed period of time (e.g., 30 minutes) under your standard experimental conditions.
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Washing: Aspirate the labeling solution and wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove the unbound probe.
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Analysis: Image the cells using fluorescence microscopy or lyse the cells for analysis by SDS-PAGE and in-gel fluorescence.
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Evaluation: Determine the lowest concentration of this compound that provides a strong, specific signal on your POI-PT without a significant increase in background fluorescence.
Protocol 2: Time-Course Experiment for Incubation Optimization
This experiment helps to define the shortest incubation time required for sufficient labeling, which can further reduce non-specific binding.
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Cell Seeding: Prepare cells as described in Protocol 1.
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Labeling: Use the optimal this compound concentration determined from your titration experiment. Add the probe to all wells simultaneously.
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Incubation Series: Incubate the cells for varying amounts of time (e.g., 5, 15, 30, 60, and 90 minutes).
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Washing: At each time point, immediately stop the reaction by aspirating the probe and washing the cells as described in Protocol 1.
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Analysis: Acquire data for each time point using your chosen analytical method.
-
Evaluation: Identify the shortest incubation time that yields a robust and specific signal.
Protocol 3: Enhancing Wash Steps to Reduce Background
If background signal persists after optimizing concentration and time, modifying the wash steps can be effective.
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Increase Wash Volume and Number: After removing the this compound probe, increase the number of washes from three to five. Ensure you are using a sufficient volume to completely cover the cells.
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Increase Wash Duration: Extend the duration of each wash step. For example, let the wash buffer sit on the cells for 5 minutes during each wash.
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Include a Detergent: If not already present, add a mild non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer to help remove non-specifically bound probe.
Signaling Pathway and Mechanism Visualization
The following diagram illustrates the fundamental mechanism of this compound tagging and how oversaturation disrupts the intended specific labeling.
Caption: Mechanism of specific this compound tagging versus non-specific binding.
Technical Support Center: HaXS8 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of HaXS8 for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable chemical dimerizer. Its primary function is to promote the covalent and irreversible dimerization of proteins tagged with HaloTag® and SNAP-tag® substrates.[1] This induced dimerization can be used to control protein-protein interactions and activate specific cellular signaling pathways.[2][3]
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for preparing a stock solution?
A2: this compound has limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]
Q3: What is the maximum achievable concentration of this compound in DMSO?
A3: A stock solution of this compound can be prepared in DMSO at a concentration of 50 mg/mL (63.52 mM).[4] To achieve this concentration, ultrasonic treatment may be necessary to aid dissolution.[4]
Q4: My experiment requires a low final concentration of DMSO. How can I prepare a working solution of this compound that is compatible with my assay?
A4: To minimize the final DMSO concentration in your assay, a serial dilution approach is recommended. First, prepare a high-concentration stock solution in DMSO. Then, use a co-solvent system to prepare an intermediate or final working solution. This helps to maintain the solubility of this compound when further diluted in aqueous buffers.
Q5: Can this compound interfere with common signaling pathways?
A5: Studies have shown that this compound does not interfere with PI3K/mTOR signaling on its own.[4] However, it can be used to activate the PI3K/mTOR pathway by inducing the dimerization of specific tagged proteins within that pathway.[2][3] It has also been observed that this compound (at 0.5 μM) does not upregulate MAPK phosphorylation in HEK293 cells.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates upon dilution in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Use a co-solvent system: Prepare an intermediate working solution using a mixture of DMSO and other solvents like PEG300, Tween-80, or corn oil before final dilution in your aqueous buffer.[4]2. Optimize final solvent concentration: Ensure the final concentration of the organic solvent in your assay is sufficient to keep this compound in solution, while being compatible with your experimental system.3. Sonication/Heating: Gentle heating and/or sonication can help redissolve small amounts of precipitate that may form during preparation.[4] |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate final concentrations. Degradation of this compound in solution. | 1. Ensure complete dissolution: Visually inspect your stock and working solutions to ensure there are no visible particulates. Use ultrasonication if necessary.[4]2. Prepare fresh solutions: It is best practice to prepare fresh working solutions from a stock for each experiment to avoid potential degradation over time.3. Use high-quality reagents: Use anhydrous, high-purity DMSO to prepare stock solutions as water content can affect solubility and stability.[4] |
| Cell toxicity observed. | The final concentration of DMSO or other co-solvents is too high for the cell line being used. | 1. Perform a solvent tolerance test: Before your main experiment, determine the maximum concentration of your solvent system that your cells can tolerate without affecting viability.2. Minimize solvent concentration: Prepare a more concentrated intermediate solution so that a smaller volume is needed for the final dilution into your cell culture media, thereby lowering the final solvent concentration. |
Quantitative Data: this compound Solubility in Different Solvent Systems
The following table summarizes the solubility of this compound in various solvent systems, which can be used to prepare working solutions for in vitro assays.[4]
| Solvent System Composition | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.59 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (1.59 mM) | Suspended solution |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.59 mM) | Clear solution |
| DMSO | 50 mg/mL (63.52 mM) | Clear solution (ultrasonication may be needed) |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1.25 mg/mL this compound Working Solution using a Co-Solvent System
This protocol provides an example of preparing a working solution in a co-solvent system for improved compatibility with aqueous assay buffers.
-
Prepare a 12.5 mg/mL intermediate stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL this compound in DMSO solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
The final concentration of this compound will be 1.25 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound-induced dimerization activating the PI3K/mTOR pathway.
References
stability of HaXS8 in cell culture media over time
Welcome to the technical support center for HaXS8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the this compound chemical dimerizer.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
Currently, there is no publicly available data specifically detailing the degradation kinetics of this compound in common cell culture media over extended periods. The stability of a small molecule in aqueous and protein-rich environments like cell culture media can be influenced by several factors including pH, temperature, enzymatic activity, and interactions with media components. Therefore, it is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: What are the potential signs of this compound degradation in my experiments?
Inconsistent or diminishing biological effects of this compound over time can be an indicator of its degradation. For example, if you observe a decrease in the dimerization of your HaloTag and SNAP-tag fusion proteins with longer incubation times, it might suggest that the effective concentration of this compound is decreasing due to instability.
Q4: Can this compound interfere with common signaling pathways?
This compound has been shown to be capable of activating the PI3K/mTOR signaling pathway by inducing the dimerization of appropriate fusion proteins.[1][3] However, studies have also indicated that this compound itself does not interfere with PI3K/mTOR signaling or upregulate MAPK phosphorylation in the absence of the specific protein dimerization system designed to modulate these pathways.[1]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound, with a focus on stability concerns.
| Problem | Possible Causes | Recommended Solutions |
| Reduced or no dimerization of target proteins. | This compound degradation: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C). | - Perform a stability study of this compound in your cell culture medium using the protocol provided below. - Reduce the incubation time of this compound with your cells. - Consider adding fresh this compound during long-term experiments. |
| Incorrect this compound concentration: The final concentration of this compound may be too low for efficient dimerization. | - Titrate the concentration of this compound to find the optimal working concentration for your cell type and protein expression levels. | |
| Low expression of fusion proteins: Insufficient levels of HaloTag and/or SNAP-tag fusion proteins will result in poor dimerization. | - Verify the expression levels of your fusion proteins by Western blot or fluorescence microscopy. - Optimize your transfection or transduction protocol to increase protein expression. | |
| High background or off-target effects. | This compound concentration is too high: Excessive concentrations of small molecules can sometimes lead to non-specific effects. | - Perform a dose-response curve to determine the lowest effective concentration of this compound that induces dimerization without causing toxicity or off-target effects. |
| Contamination of this compound stock: The stock solution may be contaminated. | - Use a fresh, unopened vial of this compound or prepare a new stock solution. | |
| Inconsistent results between experiments. | Variability in this compound stock solution: Repeated freeze-thaw cycles can lead to degradation of the compound in the stock solution. | - Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2] |
| Differences in experimental conditions: Minor variations in incubation time, cell density, or media composition can affect the outcome. | - Standardize all experimental parameters and maintain detailed records of your protocols. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid (or other appropriate modifier)
-
HPLC column (e.g., C18)
-
HPLC-MS system
Procedure:
-
Prepare this compound solution: Prepare a solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Incubation: Incubate the this compound-media solution in a sterile container at 37°C in a cell culture incubator.
-
Time points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The initial time point (0 hours) will serve as your reference.
-
Sample preparation: For each time point, precipitate proteins from the media sample. A common method is to add 3-4 volumes of ice-cold acetone or acetonitrile, vortex, and centrifuge at high speed to pellet the proteins.[4] Transfer the supernatant containing this compound to a new tube.
-
HPLC-MS analysis: Analyze the supernatant from each time point by HPLC-MS.
-
Chromatography: Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate this compound from other media components.
-
Mass Spectrometry: Monitor the abundance of the parent ion of this compound.
-
-
Data analysis: Quantify the peak area of the this compound parent ion at each time point. Normalize the peak area at each subsequent time point to the peak area at time 0. This will give you the percentage of this compound remaining over time.
Data Presentation:
The quantitative data from the stability study can be summarized in the following table:
| Time (hours) | This compound Concentration (Relative to T=0) |
| 0 | 100% |
| 2 | e.g., 98% |
| 4 | e.g., 95% |
| 8 | e.g., 90% |
| 24 | e.g., 75% |
| 48 | e.g., 50% |
| 72 | e.g., 30% |
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
PI3K/mTOR Signaling Pathway Activation via this compound-Induced Dimerization
Caption: this compound induces dimerization, activating the PI3K/mTOR pathway.[1][3]
References
Technical Support Center: Optimizing Protein Expression for HaXS8-Mediated Dimerization Studies
Welcome to the technical support center for optimizing your HaXS8-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal expression levels of your SNAP-tag® and HaloTag® fusion proteins, a critical step for successful chemically induced dimerization studies using the this compound small molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is protein expression critical for its use?
A1: this compound is a cell-permeable chemical dimerizer that covalently and irreversibly links a SNAP-tag® fusion protein to a HaloTag® fusion protein.[1][2] The success of any experiment using this compound, such as inducing protein dimerization to control gene expression or trigger apoptosis, is fundamentally dependent on the sufficient expression of both fusion protein partners.[3] Low or unequal expression levels can lead to inefficient dimerization and inconclusive results.
Q2: I am not seeing any expression of my SNAP-tag® or HaloTag® fusion protein. What are the common causes?
A2: A complete lack of expression can stem from several factors.[4][5] Key areas to investigate include:
-
Vector Integrity: Ensure your expression vector is correct and the gene for your fusion protein has been successfully cloned without mutations.
-
Promoter Activity: Verify that the promoter in your expression vector is compatible with your chosen expression system (e.g., mammalian cells, bacteria) and that the appropriate induction conditions are met.
-
Toxicity: The fusion protein itself might be toxic to the host cells, leading to cell death before significant protein accumulation.[6]
Q3: My protein expression is very low. How can I increase the yield?
A3: Low protein yield is a common challenge.[7] Consider the following optimization strategies:
-
Codon Optimization: Different organisms have preferences for certain codons (codon bias).[8][9] Optimizing the gene sequence of your fusion protein to match the codon usage of your expression host can significantly enhance translation efficiency and protein yield.[9][10][11]
-
Vector and Promoter Choice: The choice of expression vector and promoter strength can dramatically impact expression levels.[7][12] A stronger promoter might increase yield, but it can also lead to insolubility or toxicity.
-
Culture Conditions: Optimizing culture conditions such as temperature, pH, and media composition can improve cell health and protein production.[7] For bacterial expression, lowering the induction temperature (e.g., 18-20°C) can sometimes improve both yield and solubility.[13]
Q4: My fusion protein is expressed, but it's insoluble and forming inclusion bodies. What can I do?
A4: Protein insolubility often results in the formation of aggregates known as inclusion bodies, particularly in bacterial expression systems.[4][7] To improve solubility:
-
Lower Expression Temperature: Reducing the temperature during protein expression slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[4][13]
-
Use a Solubility-Enhancing Tag: While you are already using SNAP-tag® or HaloTag®, in some cases, adding another solubility-enhancing tag (like GST or MBP) can be beneficial, though this will increase the size of your fusion protein.[12]
-
Change Expression Host: Switching to a different expression system, such as yeast or insect cells, may provide a better environment for proper protein folding.[7]
Q5: How do post-translational modifications (PTMs) affect the expression and function of my fusion proteins?
A5: Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis.[14][15][16] These modifications, such as phosphorylation, glycosylation, or methylation, can influence a protein's folding, stability, localization, and activity.[15][17] If your protein of interest requires specific PTMs for its function, it is crucial to select an expression system that can perform these modifications (e.g., mammalian or insect cells over bacteria).[7]
Troubleshooting Guides
Problem 1: Low or No Protein Expression
This guide provides a systematic approach to troubleshooting poor expression of your SNAP-tag® or HaloTag® fusion proteins.
Caption: A decision-making workflow for addressing protein insolubility issues.
Experimental Protocols:
-
Low-Temperature Expression: Inoculate a bacterial culture and grow at 37°C to an OD600 of 0.4-0.6. Then, add the inducer and transfer the culture to a shaker at a lower temperature (e.g., 18°C) for overnight expression.
-
Solubility Analysis: After cell lysis, centrifuge the lysate at a high speed (e.g., >10,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions by SDS-PAGE and Western blot to determine the distribution of your fusion protein.
Data Presentation:
| Condition | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37°C, 1 mM IPTG | 15% | 85% |
| 18°C, 1 mM IPTG | 40% | 60% |
| 18°C, 0.1 mM IPTG | 75% | 25% |
Table 2: Example data from a solubility optimization experiment.
Signaling and Experimental Pathways
The this compound system is a tool to artificially induce signaling pathways. Below is a conceptual diagram of how this compound can be used to activate a generic signaling cascade by dimerizing two components of the pathway.
This compound-Induced Signaling Pathway Activation
Caption: Conceptual diagram of this compound inducing a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. youtube.com [youtube.com]
- 5. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. In Vitroタンパク質発現のためのベクターおよび精製方法の選択 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating HaXS8-Induced Protein Dimerization
For researchers, scientists, and drug development professionals, rigorously validating target protein dimerization is a critical step in harnessing the power of chemical inducers of dimerization (CIDs) like HaXS8. This guide provides a comparative overview of key methodologies, complete with experimental data, detailed protocols, and workflow diagrams to facilitate robust experimental design and interpretation.
This compound is a chemical inducer of dimerization that covalently and irreversibly links a protein fused to a HaloTag to another protein fused to a SNAP-tag.[1] This powerful tool allows for precise control over protein-protein interactions in living cells, enabling the study of signaling pathways, protein localization, and the activation of cellular processes.[2][3] Verifying that this compound is indeed inducing the dimerization of the target proteins is a crucial first step. This guide compares two common and effective methods for this validation: Co-immunoprecipitation (Co-IP) followed by Western Blot, and Förster Resonance Energy Transfer (FRET).
Performance Comparison of Validation Methods
The choice of method for validating this compound-induced dimerization will depend on the specific experimental question, available equipment, and desired quantitative output. Co-immunoprecipitation provides a clear qualitative and semi-quantitative endpoint, while FRET offers real-time, dynamic measurements in living cells.
| Parameter | Co-Immunoprecipitation (Co-IP) with Western Blot | Förster Resonance Energy Transfer (FRET) |
| Principle | Physical separation of protein complexes using an antibody against one partner, followed by detection of the other partner by immunoblotting. | Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) that are brought into close proximity. |
| Typical this compound Concentration | 5 µM[4][5][6] | 5 µM (based on similar CIDs) |
| Reported Dimerization Efficiency | >65% of SNAP-GFP dimerized with Halo-GFP in HeLa cells.[1] | EFRET of ~23% observed with a similar Halo/SNAP-tag dimerizer (MT36).[7] |
| Output | Band intensity on a Western blot, indicating the amount of co-precipitated protein. | Change in the ratio of acceptor to donor fluorescence emission. |
| Cell State | Requires cell lysis (endpoint assay). | Live-cell imaging, allowing for kinetic measurements. |
| Advantages | Widely accessible technique. Provides a direct measure of protein-protein interaction. Can be made semi-quantitative. | Real-time analysis in living cells. Provides spatial information about dimerization. Highly sensitive to the distance between proteins. |
| Disadvantages | Prone to false positives/negatives due to non-specific binding and disruption of weak interactions during lysis and washing. Provides a snapshot at a single time point. | Requires specialized fluorescence microscopy equipment (e.g., confocal with spectral imaging or FLIM). Requires careful selection of FRET pairs and controls. Overexpression of tagged proteins can lead to artifacts. |
Visualizing the Validation Process
To effectively validate this compound-induced dimerization, a logical experimental workflow is essential. The following diagram outlines the key steps, from conceptualization to data analysis.
Caption: Workflow for validating this compound-induced protein dimerization.
The underlying principle of this compound action is the formation of a covalent bridge between the HaloTag and SNAP-tag domains. This induced proximity is the basis for the subsequent biological or experimental readout.
Caption: this compound covalently links HaloTag and SNAP-tag fusion proteins.
Detailed Experimental Protocols
The following are detailed protocols for the two primary validation methods, adapted for an this compound-based system.
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol describes the immunoprecipitation of a HaloTag-fused "bait" protein and the detection of a co-precipitated SNAP-tag-fused "prey" protein.
Materials:
-
Cells co-expressing HaloTag-Protein1 and SNAP-tag-Protein2
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-HaloTag antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-SNAP-tag antibody (for Western blot detection)
-
Secondary antibody (e.g., anti-rabbit HRP)
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. This is the "Input" sample.
-
-
Immunoprecipitation:
-
Set aside a small aliquot (e.g., 50 µL) of the lysate for the input control.
-
Add the anti-HaloTag antibody to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Use the magnetic stand to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluate and the input samples onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SNAP-tag antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. A band for the SNAP-tag fusion protein in the this compound-treated lane (but not the vehicle control) confirms dimerization.
-
Förster Resonance Energy Transfer (FRET) Microscopy
This protocol is designed to measure the this compound-induced proximity of two proteins fused to a FRET pair, such as mCerulean3 (donor) and mVenus (acceptor). Protein 1 would be fused to HaloTag and mCerulean3, and Protein 2 to SNAP-tag and mVenus.
Materials:
-
Cells co-expressing HaloTag-Protein1-mCerulean3 and SNAP-tag-Protein2-mVenus
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope equipped for FRET imaging (e.g., with spectral detection or filter sets for donor and acceptor channels).
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with the appropriate constructs and allow for expression (24-48 hours).
-
-
Imaging Setup:
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Identify cells co-expressing both fluorescently tagged proteins.
-
-
Baseline Imaging (Pre-HaXS8):
-
Acquire baseline images. This involves:
-
Exciting the donor (mCerulean3, e.g., at 440 nm) and measuring its emission.
-
Exciting the acceptor (mVenus, e.g., at 515 nm) and measuring its emission to confirm its presence.
-
Acquiring the FRET channel image by exciting the donor (440 nm) and measuring the sensitized emission of the acceptor (e.g., at 528 nm).
-
-
-
This compound Addition and Time-Lapse Imaging:
-
Carefully add this compound to the imaging dish to a final concentration of 5 µM.
-
Immediately begin time-lapse imaging, acquiring images in the donor, acceptor, and FRET channels at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each time point, perform background subtraction.
-
Correct for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation laser.
-
Calculate a normalized FRET (nFRET) index or FRET efficiency (EFRET) for each cell over time. An increase in the FRET signal upon this compound addition indicates that the two proteins are being brought into close proximity (<10 nm).
-
By employing these methodologies, researchers can confidently validate the action of this compound and proceed to investigate the downstream consequences of induced protein dimerization with a solid experimental foundation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein Dimerizers | Reagents | Tocris Bioscience [tocris.com]
- 4. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein-Protein Interactions: A Guide to Co-Immunoprecipitation
For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for this purpose. This guide provides a comprehensive overview of the Co-IP workflow, data interpretation, and a comparison with alternative methods, using a hypothetical protein of interest, "Protein X," to illustrate the process.
Co-immunoprecipitation is a powerful and widely used antibody-based technique to isolate a specific protein (the "bait") from a cell or tissue lysate, along with any proteins that are bound to it (the "prey").[1][2][3][4] This method allows for the confirmation of suspected interactions and the identification of novel binding partners within a physiological context.[3][5]
Comparative Analysis of Protein Interaction Studies
While Co-IP is a gold-standard for in vivo interaction studies, other techniques can provide complementary information. The choice of method often depends on the specific research question, the nature of the proteins involved, and the desired level of detail.
| Method | Principle | Advantages | Limitations | Typical Quantitative Data |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling it down from a lysate along with its interacting "prey" proteins. | In vivo interactions; relatively easy to perform; cost-effective.[6] | May miss transient or weak interactions; potential for non-specific binding. | Relative band intensity on a Western blot; Fold enrichment over control. |
| Yeast Two-Hybrid (Y2H) | Interaction between two proteins in yeast activates a reporter gene. | High-throughput screening of large libraries; detects binary interactions.[3] | High rate of false positives/negatives; interactions occur in a non-native (yeast nucleus) environment. | Reporter gene activity (e.g., colorimetric or growth assay). |
| Proximity Ligation Assay (PLA) | Antibodies with attached DNA strands are used. If the target proteins are in close proximity, the DNA strands can be ligated and amplified, generating a fluorescent signal.[7] | High specificity and sensitivity; provides spatial information about the interaction within the cell.[7] | Requires specific antibodies; can be technically challenging. | Number of fluorescent spots per cell. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a mobile analyte to a stationary ligand on a sensor chip by detecting changes in the refractive index.[2] | Real-time, label-free detection; provides kinetic data (on- and off-rates). | In vitro method; requires purified proteins. | Association constant (Ka), Dissociation constant (Kd), Affinity (KD). |
Experimental Protocol: Co-Immunoprecipitation of Protein X
This protocol outlines the key steps for confirming the interaction between a hypothetical "Protein X" and "Protein Y".
I. Cell Lysis and Protein Extraction
-
Cell Culture: Grow cells expressing the proteins of interest to an appropriate confluency (typically 80-90%).
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.[8]
-
Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA or a buffer containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to maintain protein integrity.[1][5] Incubate on ice to facilitate lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. The resulting supernatant contains the soluble proteins.[9]
-
Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).[9]
II. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with protein A/G beads (e.g., agarose or magnetic beads) for a short period.[2] The beads will bind proteins that non-specifically adhere to them. Pellet the beads and discard them, retaining the supernatant.
-
Antibody Incubation: Add a primary antibody specific to "Protein X" (the bait protein) to the pre-cleared lysate.[5] Incubate with gentle rotation at 4°C to allow the antibody to bind to its target.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture.[1][5] These beads will bind to the Fc region of the antibody, thus capturing the antibody-Protein X complex and any associated proteins. Incubate with gentle rotation at 4°C.
III. Washing and Elution
-
Washing: Pellet the beads (containing the immune complexes) by centrifugation and discard the supernatant. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[1][9]
-
Elution: Resuspend the washed beads in a sample loading buffer (e.g., Laemmli buffer), which contains SDS to denature the proteins and disrupt the antibody-antigen interactions.[2] Boil the samples to complete the elution process.
IV. Analysis by Western Blotting
-
SDS-PAGE: Separate the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Probing: Probe the membrane with a primary antibody specific to "Protein Y" (the prey protein) to detect its presence in the immunoprecipitated sample. Also, probe a separate blot with the antibody against "Protein X" to confirm the successful pulldown of the bait protein.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Add a chemiluminescent substrate to visualize the protein bands.
Data Presentation and Interpretation
The results of a Co-IP experiment are typically visualized by Western blotting. The presence of a band corresponding to "Protein Y" in the lane where "Protein X" was immunoprecipitated (and its absence in the negative control lane) indicates an interaction.
Table 1: Hypothetical Densitometry Analysis of Co-IP Western Blot Results
| Immunoprecipitation (IP) Antibody | Input (Protein Y) | IP: Protein X | IP: IgG Control | Fold Enrichment (IP: Protein X / IP: IgG) |
| Relative Band Intensity | 100% | 45% | 2% | 22.5 |
-
Input: Represents the total amount of Protein Y in the initial cell lysate.
-
IP: Protein X: Shows the amount of Protein Y that was co-immunoprecipitated with Protein X.
-
IP: IgG Control: A non-specific antibody (IgG) is used as a negative control to assess the level of non-specific binding to the beads and antibody.
-
Fold Enrichment: A high fold enrichment indicates a specific interaction between Protein X and Protein Y.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, diagrams can be highly effective.
Figure 1: A schematic overview of the co-immunoprecipitation workflow.
Figure 2: A hypothetical signaling pathway illustrating the interaction of Protein X and Protein Y.
References
- 1. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 7. m.youtube.com [m.youtube.com]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: HaXS8 vs. Rapamycin-Based Dimerization Systems
For researchers, scientists, and drug development professionals seeking precise control over protein interactions, chemically induced dimerization (CID) systems are indispensable tools. This guide provides a detailed comparison of two prominent CID platforms: the covalent HaXS8 system and the non-covalent rapamycin-based systems.
The choice of a dimerization system is critical and depends on the specific experimental requirements, such as the need for reversibility, concerns about off-target effects, and desired kinetics. This document aims to provide an objective comparison, supported by experimental data, to aid in the selection of the most appropriate system for your research needs.
At a Glance: Key Differences
| Feature | This compound System | Rapamycin-Based System (FKBP/FRB) |
| Dimerization Mechanism | Covalent and irreversible | Non-covalent and reversible (in principle) |
| Components | HaloTag, SNAP-tag, this compound dimerizer | FKBP, FRB, rapamycin (or rapalog) |
| Kinetics (Onset) | Rapid, with maximal dimerization observed within 10-15 minutes[1] | Rapid, with translocation observed within minutes[2] |
| Reversibility | No, the covalent bond is stable. A photocleavable version (MeNV-HaXS) exists for induced reversal[3]. | Yes, but can be slow and challenging in cells due to high affinity and slow clearance of rapamycin[4]. |
| Orthogonality | Does not interfere with PI3K/mTOR signaling[5]. | Rapamycin is an mTOR inhibitor, leading to potential off-target effects. Non-immunosuppressive analogs ("rapalogs") have been developed to mitigate this[6]. |
| Effective Concentration | Significant dimerization at 50 nM, with saturation around 0.5 µM in HeLa and HEK293T cells[1][5]. | Effective concentrations are typically in the nanomolar range. |
Delving Deeper: A Performance-Based Comparison
Dimerization Efficiency and Kinetics
The This compound system boasts high dimerization efficiency, forming a stable, covalent bond between HaloTag and SNAP-tag fusion proteins. Studies have shown that significant intracellular dimerization can be achieved with this compound concentrations as low as 50 nM, reaching saturation at approximately 0.5 µM[1][5]. The kinetics of dimerization are rapid, with maximal cross-linking observed within 10-15 minutes of adding the dimerizer in HEK293T cells[1].
Rapamycin-based systems , which induce the dimerization of FKBP and FRB domains, are also known for their high efficiency, driven by the high affinity of the ternary complex[7]. The on-rate for rapamycin-induced dimerization is fast, with cellular translocation events observable within minutes of rapamycin addition[2]. However, the high affinity of the interaction, while beneficial for dimerization, makes reversal challenging. Washout of rapamycin is often slow and incomplete, and competitive displacement with molecules like FK506 has shown limited success in some cellular contexts[4].
Orthogonality and Off-Target Effects
A significant advantage of the This compound system is its orthogonality. The components—HaloTag, SNAP-tag, and the this compound molecule—are not known to interact with endogenous cellular machinery. Specifically, this compound has been shown to not interfere with the PI3K/mTOR signaling pathway, a common concern with rapamycin-based systems[5]. This makes this compound a more suitable choice for studies involving this critical signaling cascade.
Rapamycin is a well-known inhibitor of the mTOR kinase, which can lead to significant off-target effects and complicate data interpretation in studies related to cell growth, proliferation, and metabolism[8]. To address this limitation, non-immunosuppressive rapamycin analogs, often referred to as "rapalogs," have been developed. These analogs retain the ability to dimerize FKBP and FRB but have reduced affinity for mTOR[6]. However, the potential for off-target effects, even with rapalogs, should be carefully considered and controlled for in experimental design.
Visualizing the Mechanisms
This compound-Induced Dimerization
Caption: this compound covalently links HaloTag and SNAP-tag fusion proteins.
Rapamycin-Induced Dimerization
Caption: Rapamycin non-covalently bridges FKBP and FRB fusion proteins.
Experimental Protocols
Confirming Dimerization via Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is designed to detect the interaction between two proteins following induced dimerization.
Caption: Workflow for Co-IP and Western Blot to verify dimerization.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) and transfect with plasmids encoding the fusion proteins of interest (e.g., Protein A-HaloTag and Protein B-SNAP-tag, or Protein A-FKBP and Protein B-FRB).
-
Induction of Dimerization: After 24-48 hours, treat the cells with the dimerizer (e.g., 0.5 µM this compound or 100 nM rapamycin) for the desired time (e.g., 15 minutes for this compound, 30 minutes for rapamycin). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add an antibody targeting one of the fusion proteins (e.g., anti-HaloTag antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the second fusion protein (e.g., anti-SNAP-tag antibody). A band corresponding to the second protein in the immunoprecipitate from the dimerizer-treated sample, but not in the control, confirms the interaction.
Quantifying Dimerization-Dependent Signaling with a Reporter Gene Assay
This protocol is suitable for assessing the functional consequence of dimerization, such as the activation of a transcription factor.
Caption: Workflow for a reporter gene assay to measure functional dimerization.
Methodology:
-
Plasmid Construction: Create constructs where a split transcription factor (e.g., Gal4 DNA-binding domain and VP16 activation domain) is fused to the dimerization domains (e.g., Gal4-DB-HaloTag and VP16-AD-SNAP-tag). Also required is a reporter plasmid containing a promoter with binding sites for the transcription factor (e.g., UAS promoter) driving the expression of a reporter gene (e.g., Firefly Luciferase).
-
Cell Transfection: Co-transfect cells with the split transcription factor plasmids and the reporter plasmid. A co-transfected plasmid expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization of transfection efficiency.
-
Dimerizer Treatment: After 24 hours, treat the cells with a range of concentrations of the dimerizer (this compound or rapamycin) to determine the dose-response relationship.
-
Incubation: Incubate the cells for a period sufficient for transcription and translation of the reporter gene to occur (typically 6-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells using a lysis buffer compatible with the reporter assay system (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
Measurement: Measure the activity of the reporter gene (e.g., luminescence) using a luminometer. If a normalization control is used, measure its activity as well.
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal. Plot the normalized reporter activity against the dimerizer concentration to generate a dose-response curve.
Conclusion
Both this compound and rapamycin-based systems are powerful tools for inducing protein dimerization. The this compound system offers the advantage of a covalent, irreversible interaction with high orthogonality, making it an excellent choice for applications where stable dimerization is desired and interference with mTOR signaling is a concern. Rapamycin-based systems, on the other hand, provide a non-covalent interaction that is, in principle, reversible, and a vast body of literature supports their use. The choice between these systems should be guided by the specific requirements of the experiment, with careful consideration of the trade-offs between reversibility, potential off-target effects, and the nature of the desired protein-protein interaction.
References
- 1. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Chemically- and Light-Inducible Dimerization Systems for Researchers
For Immediate Publication
A comprehensive guide comparing the applications and limitations of the HaXS8 chemically-inducible dimerization system with leading alternatives, providing researchers in cell biology and drug development with critical data for selecting the optimal system for their experimental needs.
In the dynamic fields of cell biology and drug development, the ability to precisely control protein interactions is paramount. Chemically- and light-inducible dimerization (CID and LID) systems offer powerful tools to manipulate cellular processes with high temporal and spatial resolution. This guide provides a detailed comparison of the this compound chemically-inducible system with prominent alternatives, including other chemical inducers and optogenetic systems.
The this compound System: A Covalent Approach to Protein Dimerization
The this compound system is a chemically-inducible dimerization technology that relies on the small molecule this compound to trigger the irreversible, covalent dimerization of two proteins of interest.[1][2][3] These target proteins are genetically fused to SNAP-tag and HaloTag, respectively. The this compound molecule acts as a bridge, binding to both tags and forming a stable ternary complex.[1]
A key advantage of the this compound system is its orthogonality; it does not interfere with common signaling pathways like the PI3K/mTOR pathway, a known issue with the rapamycin-based systems.[1][2] This makes it a valuable tool for studying signaling events with high fidelity. Furthermore, its covalent nature makes it ideal for applications where a sustained or permanent interaction is desired, such as in lineage tracing or certain therapeutic contexts.[2]
However, the irreversibility of the this compound-induced dimerization is also its primary limitation. For experiments requiring reversible control, this system is not suitable. To address this, a photocleavable version, MeNV-HaXS, has been developed, which allows for light-induced reversal of the dimerization.[4]
Performance Comparison of Inducible Dimerization Systems
To aid in the selection of the most appropriate system, the following tables summarize the key performance characteristics of the this compound system alongside popular chemically-inducible and optogenetic alternatives.
| System | Inducer | Mechanism | Reversibility | Reported On-Kinetics | Reported Off-Kinetics | Dynamic Range (Fold Change) | Orthogonality |
| This compound | This compound small molecule | Covalent chemical dimerization of SNAP-tag and HaloTag | Irreversible[2][3] (photocleavable version available[4]) | Dimerization observed in as little as 24 minutes[2] | Not applicable (degradation-dependent) | Dose-dependent, specific fold-change not consistently reported. | Orthogonal to rapamycin system.[1] |
| Rapamycin-based | Rapamycin or analogs | Non-covalent chemical dimerization of FKBP and FRB | Practically irreversible in cells due to high affinity.[5] | Seconds to minutes.[6] | Very slow (hours to days).[5] | Varies by application, can be >100-fold. | Can interfere with mTOR signaling.[1] |
| ABA-based | Abscisic Acid (ABA) | Non-covalent chemical dimerization of PYL and ABI | Reversible | Minutes | Minutes to hours | Up to ~10-fold reported in some systems.[7][8] | Generally considered orthogonal in mammalian cells. |
| CRY2/CIB1 | Blue light (∼488 nm) | Light-induced non-covalent dimerization | Reversible | Seconds to minutes.[6][9] | Minutes in the dark.[10] | Can be >100-fold.[9] | Requires a chromophore (FAD), present in most cells. |
| Magnets | Blue light (∼488 nm) | Light-induced non-covalent dimerization | Reversible | Seconds | Seconds to minutes | Varies by application. | Requires a chromophore (FAD), present in most cells. |
Applications of the this compound System
The this compound system has been successfully employed in a variety of applications to control cellular processes:
-
Transcriptional Regulation: By splitting a transcription factor into two domains and fusing them to SNAP-tag and HaloTag, this compound can induce their dimerization and initiate gene expression in a dose-dependent manner.[1][11]
-
Control of Cre Recombinase Activity: A split Cre recombinase can be reconstituted in the presence of this compound, enabling inducible control over DNA recombination.[2][11]
-
Induction of Apoptosis: Dimerization of caspase-9, a key initiator of apoptosis, can be triggered by this compound, leading to programmed cell death.[1] This provides a potential "safety switch" for cellular therapies.
-
Protein Translocation and Signaling Pathway Activation: The this compound system has been used to induce the translocation of proteins to specific cellular compartments, such as the plasma membrane, to activate signaling pathways like the PI3K/mTOR pathway.[1][2]
Limitations of the this compound System
Despite its utility, the this compound system has several limitations that researchers should consider:
-
Irreversibility: The covalent bond formed by this compound makes the dimerization permanent. While advantageous for some applications, it precludes experiments requiring dynamic, reversible control.[2] The photocleavable MeNV-HaXS offers a workaround but adds a layer of complexity.[4]
-
Requirement for Genetic Modification: Like all systems discussed here, it requires the genetic fusion of SNAP-tag and HaloTag to the proteins of interest.
-
Kinetics: While reasonably fast, the on-kinetics may not be suitable for processes requiring sub-second temporal resolution, a domain where optogenetic systems excel.[12]
-
Off-Kinetics: The "off" rate is dependent on the natural degradation of the dimerized proteins, which can be slow and variable.
Comparison with Alternative Systems
Chemically-Inducible Systems
-
Rapamycin-based Systems: These are the most established CID systems and offer high dynamic range.[5] However, their interaction with the endogenous mTOR pathway can lead to off-target effects.[1] The this compound system provides a valuable orthogonal alternative for studying mTOR-related processes.[1]
-
ABA-based Systems: Derived from a plant hormone signaling pathway, this system offers reversibility and orthogonality in mammalian cells. However, it may have a lower dynamic range compared to other systems.
Optogenetic Systems
-
CRY2/CIB1 and Magnets: These systems use blue light to induce dimerization, offering unparalleled spatial and temporal control.[6][9][10] They are rapidly reversible by simply turning off the light.[10] However, they can be prone to light scattering in deep tissues and may require optimization to minimize background activity in the dark.[9] The choice between chemical and optogenetic systems often depends on the specific requirements for reversibility and spatiotemporal precision.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these systems. Below are outlines for key applications using the this compound system.
This compound-Inducible Gene Expression
-
Construct Design: Create two constructs: one encoding the DNA-binding domain (e.g., Gal4-DBD) fused to SNAP-tag, and another encoding the activation domain (e.g., VP64) fused to HaloTag.
-
Transfection: Co-transfect the two constructs along with a reporter plasmid containing the corresponding upstream activating sequence (e.g., UAS) driving a reporter gene (e.g., luciferase or a fluorescent protein) into the target cells.
-
Induction: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) dissolved in DMSO and diluted in cell culture medium.
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), measure the reporter gene expression levels using appropriate methods (e.g., luminometry, flow cytometry, or fluorescence microscopy).
This compound-Inducible Apoptosis
-
Construct Design: Create constructs encoding pro-caspase-9 fused to SNAP-tag and HaloTag. These can be on separate vectors or on a single vector using a bidirectional promoter.
-
Transfection: Transfect the construct(s) into the target cells. A fluorescent reporter can be co-expressed to identify transfected cells.
-
Induction: Treat the cells with the desired concentration of this compound.
-
Analysis: Monitor the induction of apoptosis over time using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing morphological changes like cell shrinkage and membrane blebbing.[14]
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms of action, the following diagrams have been generated using the DOT language.
Conclusion
The this compound system offers a robust and orthogonal method for inducing irreversible protein dimerization, with demonstrated utility in controlling transcription, recombination, and apoptosis. Its key strength lies in its covalent nature and lack of interference with mTOR signaling, providing a clear advantage over rapamycin-based systems in specific contexts. However, its irreversibility is a critical consideration. For experiments demanding reversible and highly precise spatiotemporal control, optogenetic systems like CRY2/CIB1 and Magnets are superior alternatives. The choice of an inducible dimerization system should be carefully weighed based on the specific biological question, the required kinetics and reversibility, and the potential for off-target effects. This guide provides the necessary data to make an informed decision, empowering researchers to effectively harness the power of inducible protein dimerization in their studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-Directed Labeling Reveals a New Rapamycin-Induced Heterodimer of FKBP25 and FRB in Live Cells [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking of optical dimerizer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. biorxiv.org [biorxiv.org]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Validating HaXS8-Induced Interactions: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals seeking to harness the power of chemically induced dimerization (CID), ensuring the specificity of the chosen system is paramount. This guide provides a comprehensive comparison of the HaXS8 system with other common alternatives, supported by experimental data and detailed protocols to aid in the validation of interaction specificity.
The this compound system utilizes a synthetic, cell-permeable small molecule to induce the covalent and irreversible dimerization of proteins tagged with HaloTag and SNAP-tag.[1][2] This high-affinity, specific interaction has made it a valuable tool for controlling protein localization and function. However, a critical aspect of its utility lies in its specificity and the absence of off-target effects. This guide delves into the validation of this compound-induced interactions, comparing its performance with other widely used CID systems.
Comparative Analysis of Chemical Inducer of Dimerization (CID) Systems
To provide a clear overview, the following table summarizes the key features of this compound and two other popular CID systems: the rapamycin-based FKBP/FRB system and the gibberellin-based GID1/GAI system.
| Feature | This compound System | Rapamycin-Based System (FKBP/FRB) | Gibberellin-Based System (GID1/GAI) |
| Mechanism of Action | Covalent, irreversible dimerization of HaloTag and SNAP-tag fusion proteins.[1] | Non-covalent, reversible dimerization of FKBP and FRB domains induced by rapamycin or its analogs ("rapalogs"). | Non-covalent, reversible dimerization of GID1 and GAI domains induced by the plant hormone gibberellin (GA) or its cell-permeable analog, GA3-AM.[3] |
| Specificity & Off-Target Effects | High Specificity: this compound itself does not interfere with major signaling pathways like PI3K/mTOR.[1] The primary specificity is determined by the HaloTag and SNAP-tag interaction. | Known Off-Target Effects: Rapamycin is a well-known inhibitor of the mTOR kinase, which can lead to significant off-target effects on cell growth, proliferation, and autophagy.[4] | High Orthogonality: The gibberellin system is orthogonal to the rapamycin system, meaning they can be used concurrently in the same cell without cross-interference.[3][5] It is not known to have significant off-target effects in mammalian cells. |
| Reversibility | Irreversible due to covalent bond formation. A photocleavable version, MeNV-HaXS, allows for reversal with UV light.[6][7][8] | Reversible upon washout of the inducer. | Reversible upon washout of the inducer. |
| Kinetics | Rapid and efficient dimerization, with saturation observed within 10-15 minutes at a concentration of 0.5 µM in HEK293T cells. | Rapid dimerization kinetics. | Dimerization occurs on a timescale of seconds to minutes.[3] |
| Effective Concentration | Significant intracellular dimerization observed at concentrations as low as 50 nM in HeLa cells.[1] | Effective in the nanomolar range. | Requires higher concentrations (micromolar range) of GA3-AM for efficient induction.[9] |
Experimental Protocols for Validating Specificity
Validating the specificity of this compound-induced interactions is crucial. Below are detailed protocols for key experiments.
Protocol 1: Validating Dimerization via Western Blot
This protocol details how to confirm the this compound-induced dimerization of your target proteins.
Materials:
-
Cells expressing HaloTag- and SNAP-tag-fusion proteins of interest
-
This compound (Tocris, Cat. No. 4991 or similar)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against the tags (e.g., anti-HA for HaloTag, anti-SNAP-tag) or the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate your cells expressing the HaloTag- and SNAP-tag-fusion proteins. Once they reach the desired confluency, treat them with varying concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM) for a specific time course (e.g., 15 min, 30 min, 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples for SDS-PAGE. Ensure to normalize the total protein loaded per lane.
-
Run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The appearance of a higher molecular weight band corresponding to the dimerized proteins in the this compound-treated lanes validates the interaction. Quantify the band intensities to determine the dimerization efficiency at different this compound concentrations and time points.
Protocol 2: Assessing Off-Target Effects on a Signaling Pathway (e.g., PI3K/mTOR)
This protocol helps to confirm that this compound itself does not activate or inhibit specific signaling pathways.
Materials:
-
Parental cell line (not expressing tagged proteins)
-
This compound
-
Positive control for pathway activation (e.g., insulin for PI3K/mTOR pathway)
-
Cell lysis buffer
-
Antibodies against key signaling proteins and their phosphorylated forms (e.g., anti-Akt, anti-phospho-Akt, anti-S6K, anti-phospho-S6K)
Procedure:
-
Cell Treatment: Treat the parental cells with this compound (e.g., 0.5 µM for 1 hour), a positive control, or a vehicle control (e.g., DMSO).
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, SDS-PAGE, and western blotting as described in Protocol 1.
-
Antibody Probing: Probe the membranes with antibodies against total and phosphorylated forms of key signaling proteins.
-
Analysis: Compare the phosphorylation status of the signaling proteins in the this compound-treated cells to the control and positive control cells. The absence of a change in phosphorylation in the this compound-treated cells indicates a lack of off-target effects on that specific pathway.[1]
Visualizing Workflows and Pathways
To further clarify the experimental processes and signaling contexts, the following diagrams are provided.
Caption: Workflow for validating this compound-induced protein dimerization.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nuclear proteomics identifies mTOR regulation of DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Profiling of Rapamycin Interacting Proteins with Multiple Mass Spectrometry-Based Omics Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling HaXS8
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling HaXS8. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical dimerizer.
Hazard Identification and Personal Protective Equipment (PPE)
As a novel chemical entity for research, the full toxicological properties of this compound may not be known. Therefore, it is crucial to handle it with the appropriate precautions for a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Minimum Requirement | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling large quantities, generating aerosols, or working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound in a chemical fume hood to minimize inhalation exposure.
-
Before use, allow the vial of this compound, which is typically stored at -20°C, to equilibrate to room temperature to prevent moisture condensation.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use to protect from moisture and air.
2.2. Dissolving the Compound:
-
This compound is soluble in DMSO.
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
2.3. Use in Cell Culture:
-
When adding the this compound stock solution to cell culture media, do so within a biological safety cabinet to maintain sterility.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Disposal Plan
3.1. Waste Categorization:
-
Solid Waste: Unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), should be considered chemical waste.
-
Liquid Waste: Unused solutions of this compound in DMSO or other solvents, as well as cell culture media containing this compound, should be collected as liquid chemical waste.
-
Sharps Waste: Needles and syringes used to transfer this compound solutions must be disposed of in an approved sharps container.
3.2. Disposal Procedures:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Do not pour this compound solutions down the drain.
-
Collect all liquid and solid waste in clearly labeled, sealed containers. The label should include "this compound Waste" and the solvent used (e.g., "DMSO").
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste pickup and disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (Molecular Weight: 787.2 g/mol )
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 787.2 g/mol = 0.007872 g = 7.872 mg
-
-
In a chemical fume hood, carefully weigh 7.872 mg of this compound into a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizing the PPE Workflow for this compound Handling
Caption: Workflow for selecting and using PPE when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
